Diflapolin
Description
Propriétés
IUPAC Name |
1-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O2S/c1-13-10-15(29-12-21-26-19-4-2-3-5-20(19)30-21)7-9-18(13)27-22(28)25-14-6-8-16(23)17(24)11-14/h2-11H,12H2,1H3,(H2,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXLEECGXSDIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual Modulatory Role of Diflapolin in Eicosanoid Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflapolin has emerged as a significant small molecule inhibitor targeting key enzymes in the arachidonic acid (AA) cascade, a critical pathway in inflammatory and cardiovascular diseases. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its dual inhibitory effects on the leukotriene and epoxyeicosatrienoic acid (EET) pathways. By simultaneously targeting 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), this compound presents a novel therapeutic strategy. This document outlines the quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Dual Inhibition of FLAP and sEH
This compound functions as a dual inhibitor, concurrently targeting two pivotal enzymes in distinct branches of the arachidonic acid cascade:
-
Inhibition of the 5-Lipoxygenase (5-LOX) Pathway via FLAP: this compound inhibits the 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein essential for the cellular activation of 5-lipoxygenase (5-LOX), the enzyme that catalyzes the initial steps in the biosynthesis of pro-inflammatory leukotrienes (LTs) from arachidonic acid.[1][2] By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-LOX, thereby blocking the production of leukotrienes such as Leukotriene B4 (LTB4) and cysteinyl-leukotrienes (LTC4, LTD4, LTE4).[1][2] It is important to note that this compound does not directly inhibit the 5-LOX enzyme itself.[1]
-
Inhibition of the Cytochrome P450 (CYP) Pathway via sEH: this compound also potently inhibits soluble epoxide hydrolase (sEH).[1][2] In a parallel branch of the arachidonic acid cascade, cytochrome P450 epoxygenases convert arachidonic acid into epoxyeicosatrienoic acids (EETs). These EETs generally possess anti-inflammatory, vasodilatory, and cardioprotective properties.[3][4] However, sEH rapidly metabolizes EETs into their less active dihydroxyeicosatrienoic acids (DHETs).[3][4] By inhibiting sEH, this compound prevents the degradation of EETs, thereby increasing their bioavailability and enhancing their beneficial effects.[5]
This dual-action mechanism is therapeutically advantageous as it simultaneously suppresses the production of pro-inflammatory leukotrienes while promoting the accumulation of anti-inflammatory EETs.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize the key inhibitory concentration (IC50) values, providing a comparative view of its potency against FLAP and sEH.
| Target | Assay System | Species | IC50 (nM) | Reference(s) |
| FLAP | 5-LOX product formation in intact human monocytes | Human | 30 | [1] |
| 5-LOX product formation in intact human neutrophils | Human | 170 | [1] | |
| sEH | Cell-free assay with isolated enzyme | Human | 20 | [1] |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the leukotriene and epoxyeicosatrienoic acid pathways and the points of intervention by this compound.
Caption: this compound inhibits FLAP, preventing leukotriene synthesis.
Caption: this compound inhibits sEH, increasing beneficial EET levels.
Caption: The dual inhibitory mechanism of this compound.
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Cell-Free)
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on human recombinant sEH.
Materials:
-
Human recombinant sEH
-
This compound
-
AUDA (sEH inhibitor control)
-
(3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) (fluorescent substrate)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing 0.1 mg/mL BSA)
-
DMSO (vehicle)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and AUDA in DMSO. Further dilute with assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
Add the diluted compounds or vehicle (DMSO) to the wells of the 96-well plate.
-
Add human recombinant sEH to each well and pre-incubate with the compounds for 10 minutes at 4°C.[1]
-
To initiate the reaction, add the sEH substrate PHOME to each well to a final concentration of 50 µM.[1]
-
Incubate the plate for 60 minutes at room temperature in the dark.[1]
-
Measure the fluorescence of the product at an appropriate excitation/emission wavelength.
-
The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
5-Lipoxygenase-Activating Protein (FLAP) Inhibition Assay (Intact Cells)
This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on FLAP-dependent 5-LOX product formation in human peripheral blood monocytes and neutrophils.
Materials:
-
Isolated human peripheral blood monocytes or neutrophils
-
This compound
-
Calcium ionophore A23187
-
Arachidonic acid (optional, for competition experiments)
-
Hank's Balanced Salt Solution (HBSS) or similar buffer
-
Methanol
-
HPLC system with a UV detector
-
Internal standard (e.g., PGB2)
Procedure:
-
Isolate human monocytes or neutrophils from peripheral blood using standard density gradient centrifugation methods.
-
Resuspend the cells in HBSS at a concentration of 5 x 10^6 cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.[6]
-
Stimulate the cells with 2.5 µM calcium ionophore A23187 for 10 minutes at 37°C to induce 5-LOX product formation.[6] For competition assays, exogenous arachidonic acid can be added along with the ionophore.[7]
-
Terminate the reaction by adding an equal volume of cold methanol.
-
Centrifuge the samples to pellet the cell debris.
-
Analyze the supernatant for 5-LOX products (e.g., LTB4 and its isomers, 5-HETE) by reverse-phase HPLC. Use an internal standard for quantification.
-
Monitor the elution of 5-LOX products by UV absorbance at 280 nm.
-
Calculate the percentage of inhibition of 5-LOX product formation for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound represents a promising therapeutic candidate due to its unique dual inhibitory action on FLAP and sEH. This mechanism allows for a synergistic anti-inflammatory effect by both reducing the synthesis of pro-inflammatory leukotrienes and enhancing the levels of anti-inflammatory epoxyeicosatrienoic acids. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar multi-target inhibitors in the management of inflammatory and cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo characterization of zymosan-induced mouse peritoneal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Dual Inhibition of FLAP and sEH: A Deep Dive into the Structure-Activity Relationship of Diflapolin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the intricate structure-activity relationships (SAR) of Diflapolin, a potent dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH). By simultaneously targeting these two key enzymes in the arachidonic acid (AA) cascade, this compound presents a promising therapeutic strategy for managing inflammation. This document provides a comprehensive overview of the SAR data for this compound and its analogs, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental procedures.
Introduction: The Therapeutic Rationale for Dual FLAP/sEH Inhibition
Inflammation is a complex biological response involving a network of lipid mediators derived from arachidonic acid.[1] Two critical pathways in this cascade are the 5-lipoxygenase (5-LOX) pathway, which produces pro-inflammatory leukotrienes (LTs), and the cytochrome P450 (CYP) pathway, which generates anti-inflammatory epoxyeicosatrienoic acids (EETs).[1][2]
FLAP is an essential protein for the cellular activity of 5-LOX, facilitating the synthesis of LTs.[1][3] Soluble epoxide hydrolase (sEH), on the other hand, degrades the beneficial EETs into their less active dihydroxy derivatives.[1] Therefore, the dual inhibition of FLAP and sEH offers a synergistic anti-inflammatory effect by preventing the production of pro-inflammatory LTs while simultaneously preserving anti-inflammatory EETs.[1][4] this compound was identified as the first potent dual inhibitor of FLAP and sEH, demonstrating efficacy in vitro and in vivo.[1][3][4]
Core Structure of this compound
This compound, chemically known as N-[4-(2-benzothiazolylmethoxy)-2-methylphenyl]-N'-(3,4-dichlorophenyl)-urea, serves as the lead compound for the development of dual FLAP/sEH inhibitors.[5] Its structure can be divided into several key subunits that have been systematically modified to probe the structure-activity relationships.
Structure-Activity Relationship (SAR) of this compound Analogs
Extensive research has been conducted to understand how modifications to the this compound scaffold affect its inhibitory activity against FLAP and sEH. The key findings are summarized below.
Modifications of the Benzothiazole Moiety (Subunit I)
The benzothiazole core is a crucial element for FLAP inhibition.[6]
-
Replacement with Benzimidazole: Replacing the benzothiazole with a benzimidazole ring was explored to potentially improve solubility.[7]
-
N-unsubstituted benzimidazole analogs retained potent FLAP inhibitory activity, with some compounds showing sub-micromolar IC50 values, comparable to this compound.[6][7]
-
Conversely, N-butoxycarbonyl (Boc) substitution on the benzimidazole was detrimental to FLAP activity.[6][7]
-
For sEH inhibition, the opposite trend was observed. N-Boc substituted benzimidazoles displayed higher potency against sEH, in some cases exceeding that of this compound.[6][7]
-
Modifications of the Phenyl Ring Spacer (Subunit III)
The nature and substitution pattern of the central phenyl ring play a significant role in the activity of these dual inhibitors.
-
Methyl Substitution: The position of the methyl group on the phenylene ring influences the activity against both targets.[1]
Modifications of the Terminal Phenyl Ring (Subunit V)
The substitution pattern on the terminal phenyl ring is critical for potent inhibition.
-
Chloro Substitution: The presence and position of chlorine atoms significantly impact both FLAP and sEH inhibition.
-
A 3,4-dichloro substitution pattern, as present in this compound, has been identified as optimal for high inhibitory potency.[6]
-
Analogs with 3,5-dichloro and 3-chloro substitutions also demonstrated strong FLAP inhibitory activity, in some cases superior to this compound.[1]
-
An ortho-chloro substituent on the terminal phenyl ring was found to decrease the inhibitory activity against sEH.[1]
-
Quantitative SAR Data
The following tables summarize the in vitro inhibitory activities of this compound and selected analogs against human sEH and FLAP.
Table 1: Inhibitory Activity of this compound and Key Analogs
| Compound | Modification | sEH IC50 (nM) | FLAP IC50 (nM) |
| This compound | Lead Compound | 20[3][4][5] | 30 (monocytes), 170 (neutrophils)[3][4][5] |
| Analog 15 | 2-methyl, 3,5-dichloro | > this compound | > this compound |
| Analog 27 | Unsubstituted phenylene, 3,5-dichloro | > this compound | > this compound |
| Analog 13 | 2-methyl, 3-chloro | > this compound | > this compound |
| Analog 18 | 3-methyl, 3-chloro | - | > this compound |
| Analog 25 | Unsubstituted phenylene, 3-chloro | - | > this compound |
| Analog 6c | Benzimidazole, 3-methyl, 3,4-dichloro | 4.9 | 400 |
Note: "> this compound" indicates that the inhibitory activity was reported to be greater than that of the lead compound, this compound. Exact values for all analogs were not consistently available across the reviewed literature.
Experimental Protocols
General Synthesis of this compound Analogs
A general synthetic scheme for the preparation of this compound analogs involves a three-step process[1]:
-
Ether Synthesis: Reaction of a substituted 4-nitrophenol or thiophenol with an appropriate electrophile in the presence of a base (e.g., Na2CO3, Cs2CO3) and a catalyst (e.g., KI) in a suitable solvent like acetone under reflux.
-
Nitro Group Reduction: The nitro group is reduced to an amine, typically through catalytic hydrogenation using Raney nickel in methanol.
-
Urea Formation: The final urea derivatives are synthesized by reacting the aniline intermediate with a corresponding phenylisocyanate in a solvent such as tetrahydrofuran (THF) at room temperature.
In Vitro sEH Inhibition Assay
The inhibitory activity against soluble epoxide hydrolase is typically determined using a fluorescence-based assay.[2]
-
Enzyme Preparation: Recombinant human sEH is used.
-
Incubation: The test compounds (e.g., this compound and its analogs) are pre-incubated with the sEH enzyme at a specific temperature (e.g., 4°C) for a defined period (e.g., 10 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (PHOME).
-
Measurement: The reaction is allowed to proceed for a set time (e.g., 60 minutes) and then stopped. The fluorescence of the product is measured to determine the extent of enzyme inhibition.
In Vitro FLAP Inhibition Assay
The inhibition of FLAP is assessed by measuring the formation of 5-LOX products in cellular assays.[3]
-
Cell Culture: Human monocytes or neutrophils are used as they endogenously express the 5-LOX pathway.
-
Compound Treatment: The cells are pre-incubated with the test compounds or vehicle control.
-
Cell Stimulation: The cells are stimulated with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.
-
Product Analysis: The formation of 5-LOX products, such as leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE), is quantified using methods like HPLC or ELISA.
Signaling Pathway
This compound and its analogs exert their anti-inflammatory effects by intervening in the arachidonic acid cascade. The following diagram illustrates the dual mechanism of action.
Conclusion
The structure-activity relationship of this compound and its analogs reveals critical insights for the rational design of potent and selective dual FLAP/sEH inhibitors. Key structural motifs, such as the benzothiazole/benzimidazole core, the substitution pattern on the central and terminal phenyl rings, and the urea linker, all play pivotal roles in modulating the inhibitory activities. While optimizing for dual potency remains a challenge, several analogs have demonstrated improved or comparable activity to the lead compound, highlighting promising avenues for future drug development in the field of anti-inflammatory therapeutics. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers dedicated to advancing this important class of molecules.
References
- 1. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis and structure–activity relationships for some novel this compound derivatives with benzimidazole subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
discovery and synthesis of the dual inhibitor Diflapolin
An In-depth Technical Guide to the Discovery and Synthesis of Diflapolin, a Dual FLAP/sEH Inhibitor
Introduction
This compound is a first-in-class dual inhibitor that targets both the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH).[1][2][] These two proteins are key players in the arachidonic acid (AA) metabolic cascade, which produces a variety of lipid mediators involved in inflammation.[4][5] By simultaneously inhibiting FLAP and sEH, this compound offers a multi-target approach to modulating inflammatory responses. This strategy aims to suppress the production of pro-inflammatory leukotrienes (LTs) while at the same time increasing levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).[2][4][5] this compound was identified through a pharmacophore-based virtual screening approach.[2][6] This document provides a comprehensive overview of its discovery, mechanism of action, synthesis, and the experimental protocols used for its characterization.
Mechanism of Action and Specificity
This compound exerts its anti-inflammatory effects by intervening at two distinct points in the arachidonic acid cascade.
-
FLAP Inhibition : In the 5-lipoxygenase (5-LOX) pathway, FLAP acts as a transfer protein, presenting arachidonic acid to the 5-LOX enzyme for the biosynthesis of pro-inflammatory leukotrienes.[5] this compound inhibits the function of FLAP, thereby preventing the formation of LTs such as LTB4 and cysteinyl-LTs.[1][4] A key characteristic of its action as a FLAP inhibitor is that it loses potency when cells are supplied with exogenous arachidonic acid, and it effectively prevents the assembly of the 5-LOX/FLAP complex in leukocytes.[1]
-
sEH Inhibition : The cytochrome P450 (CYP) pathway converts arachidonic acid into EETs, which possess anti-inflammatory and vasodilatory properties.[2][4] The soluble epoxide hydrolase (sEH) rapidly degrades these beneficial EETs into less active dihydroxyeicosatrienoic acids (DiHETrEs).[2][4] this compound inhibits the C-terminal epoxide hydrolase activity of sEH, which leads to an accumulation of protective EETs.[2]
The dual action of this compound is depicted in the signaling pathway below.
This compound exhibits high target specificity. It does not inhibit other key enzymes involved in arachidonic acid metabolism, including cyclooxygenase-1/2 (COX-1/2), 12/15-LOX, LTA4 hydrolase, LTC4 synthase, and mPGES-1.[1][5]
Quantitative Inhibitory Activity
The potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) demonstrate its high efficacy against both FLAP and sEH.
| Target | Assay System | IC₅₀ Value (nM) | Reference |
| FLAP | Intact Human Monocytes | 30 | [1] |
| FLAP | Intact Human Neutrophils | 170 | [1] |
| sEH | Isolated Human Recombinant sEH | 20 | [1][2] |
Synthesis of this compound
The synthesis of this compound and its analogues follows a multi-step chemical process. A general procedure involves the reaction of a substituted aniline with an appropriate phenylisocyanate in a suitable solvent like tetrahydrofuran (THF) at room temperature.[4] The aniline precursor itself is typically synthesized from a corresponding nitrophenol starting material.[4]
Key Experimental Protocols
The characterization of this compound's inhibitory activity relies on specific biochemical and cellular assays.
Protocol 1: sEH Inhibition Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of this compound on the hydrolase activity of sEH using a fluorogenic substrate.
Methodology:
-
The epoxide hydrolase activity of human recombinant sEH is assessed using a fluorescence-based cell-free assay.[1][2][7]
-
This compound, a known sEH inhibitor (e.g., AUDA), or a vehicle control (DMSO) is added to the purified recombinant sEH enzyme.[2][7]
-
The mixture is pre-incubated for 10 minutes at 4 °C to allow for inhibitor binding.[7][8]
-
The enzymatic reaction is initiated by adding the substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), at a concentration of 50 µM.[2][7][8]
-
The reaction is stopped, and the fluorescence of the resulting product is measured to determine the level of sEH activity. Inhibition is calculated relative to the vehicle control.[2][7]
Protocol 2: FLAP Inhibition Assay (Cell-Based)
This assay measures the ability of this compound to inhibit the production of 5-LOX products in whole cells, which is dependent on FLAP activity.
Methodology:
-
Human immune cells, such as monocytes or neutrophils, are isolated and prepared for the assay.[1][2]
-
The cells are pre-incubated with various concentrations of this compound or a vehicle control (0.1% DMSO) for 15 minutes.[2]
-
Cellular 5-LOX activity is then stimulated by adding 2.5 µM of the calcium ionophore A23187.[2]
-
The cells are incubated for an additional 10 minutes to allow for the production of 5-LOX metabolites (leukotrienes).[2]
-
The reaction is terminated, and the quantity of 5-LOX products in the cell supernatant is analyzed, typically using techniques like UPLC-MS/MS.
-
The IC₅₀ value is determined by plotting the inhibition of 5-LOX product formation against the concentration of this compound.
Conclusion
This compound represents a significant advancement in the development of anti-inflammatory agents. Its novel dual-inhibition mechanism, targeting both the pro-inflammatory FLAP and the EET-degrading sEH, provides a powerful and specific approach to controlling inflammation. The data and protocols summarized herein offer a technical foundation for researchers and drug development professionals working on multi-target inhibitors and the modulation of the arachidonic acid cascade. Further research and development of this compound and its analogues may lead to new therapeutic options for a range of inflammation-related diseases.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure–activity relationships for some novel this compound derivatives with benzimidazole subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Diflapolin: A Dual Inhibitor of FLAP and sEH Modulating Pro- and Anti-Inflammatory Lipid Mediator Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diflapolin is a novel small molecule that demonstrates a potent dual-inhibitory action on two key enzymes involved in the metabolism of arachidonic acid: the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH). This dual mechanism of action uniquely positions this compound as a modulator of both pro-inflammatory and anti-inflammatory lipid mediator pathways. By inhibiting FLAP, this compound effectively suppresses the biosynthesis of pro-inflammatory leukotrienes, which are critical mediators of inflammation and allergic responses. Concurrently, its inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), thereby enhancing their beneficial effects. This whitepaper provides a comprehensive overview of the pharmacological profile of this compound, detailing its effects on lipid mediator production, presenting key quantitative data, outlining experimental methodologies, and visualizing the underlying biochemical pathways.
Introduction to Lipid Mediator Pathways in Inflammation
The inflammatory response is intricately regulated by a complex network of lipid mediators derived from polyunsaturated fatty acids, primarily arachidonic acid (AA).[1][2] Upon cellular stimulation, AA is liberated from membrane phospholipids by cytosolic phospholipase A2 (cPLA2) and is subsequently metabolized by three major enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases.[1]
-
Pro-inflammatory Pathways: The 5-lipoxygenase (5-LOX) pathway, facilitated by FLAP, converts AA into leukotrienes (LTs), such as the potent chemoattractant leukotriene B4 (LTB4) and the vasoactive cysteinyl leukotrienes (CysLTs).[1][3] These molecules are key drivers of inflammatory processes, including leukocyte recruitment, increased vascular permeability, and bronchoconstriction.[4][5]
-
Anti-inflammatory Pathways: The CYP epoxygenase pathway metabolizes AA to form epoxyeicosatrienoic acids (EETs).[1] EETs possess anti-inflammatory, vasodilatory, and analgesic properties.[1] However, their biological activity is short-lived as they are rapidly hydrolyzed to less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH).[1]
A therapeutic strategy that simultaneously inhibits a key pro-inflammatory pathway while promoting an anti-inflammatory one holds significant promise for the treatment of a wide range of inflammatory diseases.[1][3]
This compound: A Dual FLAP/sEH Inhibitor
This compound, chemically known as N-[4-(2-benzothiazolylmethoxy)-2-methylphenyl]-N'-(3,4-dichlorophenyl)-urea, is the first-in-class dual inhibitor of FLAP and sEH.[4][6] This dual action allows it to synergistically modulate the lipid mediator balance in favor of inflammation resolution.
Mechanism of Action
This compound's primary mechanism involves the direct inhibition of two distinct enzymes:
-
FLAP Inhibition: this compound targets FLAP, an integral membrane protein that is essential for the activation of 5-LOX and the subsequent synthesis of leukotrienes.[1][4] By binding to FLAP, this compound prevents the formation of the 5-LOX/FLAP complex at the nuclear membrane, thereby blocking the production of LTA4, the precursor to all leukotrienes.[4]
-
sEH Inhibition: this compound also potently inhibits sEH, the enzyme responsible for the degradation of anti-inflammatory EETs.[4][6] This inhibition leads to an accumulation of EETs, prolonging their anti-inflammatory and tissue-protective effects.[1]
References
- 1. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Eicosanoids in inflammation in the blood and the vessel [frontiersin.org]
- 3. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
understanding the pharmacophore of Diflapolin for FLAP and sEH binding
An In-depth Technical Guide to the Pharmacophore of Diflapolin for Dual FLAP and sEH Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH).[1][2][3] This dual activity presents a promising therapeutic strategy for inflammatory diseases by simultaneously blocking the production of pro-inflammatory leukotrienes and stabilizing anti-inflammatory epoxyeicosatrienoic acids (EETs).[4][5][6] Understanding the specific structural features, or pharmacophore, of this compound that enable its interaction with both targets is crucial for the development of next-generation dual inhibitors with improved efficacy and pharmacokinetic profiles. This guide provides a detailed analysis of this compound's pharmacophore, supported by quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Pharmacophore and Structure-Activity Relationship (SAR)
The chemical structure of this compound, N-[4-(benzothiazol-2-ylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)urea, contains distinct moieties that contribute to its dual inhibitory activity.[4][7] Molecular modeling and structure-activity relationship (SAR) studies have revealed key pharmacophoric elements for each target.[1][2]
-
For sEH Inhibition: The central urea group is a critical component for sEH binding.[1][2] It is believed to mimic the transition state of the epoxide substrate and forms crucial hydrogen bond interactions with the catalytic triad of the sEH active site, which includes the amino acid residues Asp335, Tyr383, and Tyr466.[1][2][8] The dichlorophenyl moiety likely occupies a hydrophobic pocket within the enzyme's binding site.[1]
-
For FLAP Inhibition: The benzothiazole core is a key feature for FLAP inhibition.[1][2] This part of the molecule is thought to engage in hydrogen bonding and hydrophobic interactions within the arachidonic acid binding pocket of FLAP.[1][4] Modifications to this heterocyclic system have been shown to significantly impact FLAP inhibitory activity, suggesting a narrow SAR for this target.[2][9] The 2-methylphenyl spacer also plays a role in correctly positioning the molecule within the binding sites of both enzymes.[2]
Quantitative Data: Inhibitory Potency
The following table summarizes the inhibitory concentrations (IC50) of this compound against FLAP and sEH, demonstrating its potent dual activity.
| Compound | Target | IC50 Value | Cell/Assay System | Reference |
| This compound | FLAP | 30 nM | Intact human monocytes | [4] |
| This compound | FLAP | 170 nM | Intact human neutrophils | [4] |
| This compound | sEH | 20 nM | Isolated sEH | [4] |
Experimental Protocols
The determination of this compound's inhibitory activity on FLAP and sEH involves distinct experimental methodologies.
FLAP Inhibition Assay (Cell-Based)
The inhibitory activity of this compound on FLAP is typically assessed in intact cells, as FLAP's function is to present arachidonic acid to 5-lipoxygenase (5-LOX) within the cell.[4][10]
Principle: This assay measures the production of 5-LOX products (leukotrienes) in response to a stimulus in whole cells. A reduction in these products in the presence of the test compound, without direct inhibition of 5-LOX itself, indicates FLAP inhibition.[4]
Detailed Protocol:
-
Cell Culture and Preparation: Human monocytes or neutrophils are isolated and maintained in an appropriate culture medium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound (or vehicle control, typically 0.1% DMSO) for 15 minutes at 37°C.[4][7]
-
Cell Stimulation: The cells are then stimulated with a calcium ionophore, such as A23187 (e.g., 2.5 µM), for 10 minutes to initiate the 5-LOX pathway.[4][7]
-
Product Extraction and Analysis: The reaction is stopped, and the 5-LOX products are extracted from the cell suspension. The levels of leukotrienes are quantified using high-performance liquid chromatography (HPLC).[4][7]
-
Confirmation of FLAP-Specific Inhibition: To confirm that the inhibition is FLAP-dependent, several control experiments are performed:
-
The compound is tested against isolated 5-LOX, where it should show no activity.[4]
-
The assay is repeated in cells with and without co-expression of FLAP and 5-LOX. Inhibition should only be observed in cells expressing both proteins.[4]
-
The inhibitory effect is assessed in the presence of exogenous arachidonic acid. A decrease in potency with increasing substrate concentration suggests competitive binding at the FLAP substrate pocket.[4][7]
-
sEH Inhibition Assay (Enzyme-Based)
The inhibitory effect of this compound on sEH is measured using a cell-free, fluorescence-based assay with the purified enzyme.[11][12]
Principle: This assay utilizes a substrate that, when hydrolyzed by sEH, produces a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[11][12]
Detailed Protocol:
-
Reagent Preparation:
-
A solution of purified recombinant human sEH is prepared in an appropriate assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin).[11][12]
-
A stock solution of the test compound (this compound) is prepared in a suitable solvent (e.g., DMSO).
-
The fluorescent substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), is prepared.[11][12]
-
-
Assay Procedure:
-
Data Acquisition: The increase in fluorescence due to the formation of the product (6-methoxy-2-naphthaldehyde) is monitored over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 465 nm).[12]
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the biological context of this compound's targets and a typical experimental workflow for its evaluation.
Caption: 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound on FLAP.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships for some novel this compound derivatives with benzimidazole subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
In Vitro Inhibitory Profile of Diflapolin: A Dual FLAP/sEH Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Diflapolin has emerged as a potent dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid (AA) metabolic cascade.[1][2][3] This unique pharmacological profile positions this compound as a promising therapeutic candidate for inflammation-related diseases.[2][4] This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound's inhibitory activity, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Inhibitory Activity
This compound demonstrates potent inhibitory activity against both FLAP and sEH in various in vitro models. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the tables below.
Table 1: FLAP Inhibitory Activity of this compound
| Cell Type | Assay Type | Stimulus | Measured Product | IC₅₀ (nM) | Reference |
| Human Monocytes | Intact Cell | Ca²⁺-ionophore A23187 (2.5 µM) | 5-LOX products | 30 | [2][4] |
| Human Neutrophils | Intact Cell | Ca²⁺-ionophore A23187 (2.5 µM) | 5-LOX products | 170 | [2][4] |
| HEK293 cells | Co-expression of 5-LOX and FLAP | Ca²⁺-ionophore A23187 (5 µM) + AA (3 µM) | 5-LOX products | Potent Inhibition | [4] |
Table 2: sEH Inhibitory Activity of this compound
| Enzyme Source | Assay Type | Substrate | Measured Product | IC₅₀ (nM) | Reference |
| Human Recombinant sEH | Cell-free | PHOME (50 µM) | Fluorescent product | 20 | [2][5] |
| HepG2 Cells | Intact Cell | 14,15-EET | 14,15-DiHETrE | ~50% inhibition at 1 µM | [5] |
Target Specificity and Selectivity
A crucial aspect of this compound's in vitro characterization is its high selectivity for FLAP and sEH.[4] Extensive studies have shown that this compound does not significantly inhibit other key enzymes involved in the arachidonic acid cascade at concentrations up to 10 µM.[2][6]
Table 3: Selectivity Profile of this compound
| Enzyme/Protein | Activity | Result | Reference |
| 5-Lipoxygenase (5-LOX) | Direct Inhibition | No significant inhibition | [4][7] |
| Cyclooxygenase-1 (COX-1) | Inhibition | No inhibition | [2][4] |
| Cyclooxygenase-2 (COX-2) | Inhibition | No inhibition | [2][4] |
| 12-Lipoxygenase (12-LOX) | Inhibition | No inhibition | [2][4] |
| 15-Lipoxygenase (15-LOX) | Inhibition | No inhibition | [2][4] |
| Leukotriene A₄ Hydrolase (LTA₄H) | Inhibition | No inhibition | [2][4] |
| Leukotriene C₄ Synthase (LTC₄S) | Inhibition | No inhibition | [2][4] |
| Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) | Inhibition | No inhibition | [2][4] |
| Cytosolic Phospholipase A₂ (cPLA₂) | Inhibition | No inhibition | [2] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating two distinct branches of the arachidonic acid cascade.
-
FLAP Inhibition : By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LOX).[2][4] This action effectively blocks the biosynthesis of pro-inflammatory leukotrienes (LTs), such as LTB₄ and cysteinyl-LTs (LTC₄, LTD₄, LTE₄).[1][8]
-
sEH Inhibition : this compound inhibits the epoxide hydrolase activity of sEH.[2][5] This prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DiHETrEs).[1][8] The resulting increase in EET levels contributes to the overall anti-inflammatory effect.
The dual inhibition of FLAP and sEH presents a synergistic approach to combating inflammation by simultaneously reducing pro-inflammatory mediators and enhancing anti-inflammatory pathways.[2]
Experimental Protocols
The following sections detail the methodologies employed for the in vitro characterization of this compound's inhibitory activity.
FLAP Inhibition Assay (Intact Cells)
Objective: To determine the IC₅₀ of this compound for the inhibition of 5-LOX product formation in intact human monocytes and neutrophils.
Protocol:
-
Isolate human monocytes and neutrophils from peripheral blood.
-
Pre-incubate the cells with varying concentrations of this compound (or 0.1% DMSO as a vehicle control) for 15 minutes at 37°C.[7]
-
Stimulate the cells with 2.5 µM Ca²⁺-ionophore A23187 for 10 minutes to induce 5-LOX product formation.[7]
-
Terminate the reaction and extract the 5-lipoxygenase products (LTB₄ and 5-H(p)ETE).
-
Analyze the products by High-Performance Liquid Chromatography (HPLC).[7]
-
Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[1]
sEH Inhibition Assay (Cell-Free)
Objective: To determine the IC₅₀ of this compound for the inhibition of recombinant human sEH.
Protocol:
-
Add varying concentrations of this compound (or 0.1% DMSO as a vehicle control) to human recombinant sEH and incubate for 10 minutes at 4°C.[5]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), at a final concentration of 50 µM.[5]
-
Incubate for 60 minutes.
-
Stop the reaction and measure the fluorescence of the product.
-
Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC₅₀ value.[1]
Conclusion
The in vitro characterization of this compound reveals its potent and selective dual inhibitory activity against FLAP and sEH. The comprehensive data from intact cell and cell-free assays confirm its mechanism of action within the arachidonic acid cascade. These findings underscore the potential of this compound as a novel anti-inflammatory agent and provide a solid foundation for further preclinical and clinical development.
References
- 1. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes: Using Diflapolin in Human Monocyte and Neutrophil Studies
Introduction
Diflapolin, chemically known as N-[4-(benzothiazol-2-ylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)urea, is a potent and specific dual inhibitor of the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH).[1][2][3] In the complex arachidonic acid (AA) cascade, FLAP is essential for the production of pro-inflammatory leukotrienes (LTs), while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[1][3][4] By simultaneously inhibiting both FLAP and sEH, this compound presents a powerful tool for investigating inflammatory pathways in human monocytes and neutrophils. It effectively suppresses the formation of leukotrienes such as LTB4, a potent chemoattractant for leukocytes, thereby inhibiting neutrophil infiltration and other inflammatory responses.[1][3]
Mechanism of Action
This compound exerts its effects on two key enzymes in the arachidonic acid metabolism pathway.[1][4]
-
FLAP Inhibition: this compound binds to FLAP, preventing the necessary interaction between FLAP and 5-lipoxygenase (5-LOX). This disruption blocks the synthesis of pro-inflammatory leukotrienes, including Leukotriene B4 (LTB4), from arachidonic acid in stimulated leukocytes.[3][5]
-
sEH Inhibition: Concurrently, this compound inhibits soluble epoxide hydrolase, the enzyme responsible for the degradation of anti-inflammatory EETs into less active dihydroxyeicosatrienoic acids (DHETrEs).[4] This inhibition leads to an accumulation of beneficial EETs.
The dual inhibition of FLAP and sEH makes this compound a valuable agent for the comprehensive study of inflammatory processes, offering a targeted approach to reduce pro-inflammatory mediators while stabilizing anti-inflammatory ones.[1][4]
Target Specificity
Studies have demonstrated that this compound is highly selective for FLAP and sEH. It does not significantly inhibit other key enzymes involved in the arachidonic acid cascade, such as cyclooxygenase-1/2 (COX-1/2), 12/15-lipoxygenases, LTA4 hydrolase, LTC4 synthase, microsomal prostaglandin E2 synthase-1 (mPGES-1), or cytosolic phospholipase A2 (cPLA2).[1][3][5] Furthermore, this compound has been shown to have no detrimental effects on monocyte viability at effective concentrations.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays, providing key data points for experimental design.
| Target Cell/Enzyme | Parameter Measured | IC50 Value | Reference(s) |
| Human Monocytes | Inhibition of 5-LOX product formation (LTB4 & 5-H(p)ETE) | 30 nM | [1][3][5][6] |
| Human Neutrophils | Inhibition of 5-LOX product formation (LTB4 & 5-H(p)ETE) | 170 nM | [1][3][5][6] |
| Isolated Human sEH | Inhibition of epoxide hydrolase activity | 20 nM | [1][3][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell-based assays.
Protocols
Protocol 1: Inhibition of 5-LOX Product Formation in Human Monocytes and Neutrophils
This protocol is adapted from studies demonstrating this compound's inhibitory effect on leukotriene synthesis in intact human leukocytes.[1][5]
Materials:
-
This compound (stock solution in DMSO)
-
Human peripheral blood
-
Density gradient medium (e.g., Ficoll-Paque)
-
RPMI 1640 medium
-
Calcium Ionophore A23187 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Methanol
-
HPLC system or LTB4 ELISA kit
Procedure:
-
Cell Isolation: Isolate human monocytes or neutrophils from fresh peripheral blood using density gradient centrifugation followed by standard purification protocols for each cell type.
-
Cell Resuspension: Resuspend the isolated cells in RPMI 1640 medium to a final concentration of 5-10 x 106 cells/mL.
-
Pre-incubation:
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (0.1% DMSO) to the cells.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Cellular Stimulation:
-
Add Calcium Ionophore A23187 to a final concentration of 2.5 µM to stimulate 5-LOX product formation.
-
Incubate for 10 minutes at 37°C.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold methanol to the cell suspension to precipitate proteins and lyse the cells.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet cellular debris.
-
-
Analysis:
-
Collect the supernatant for analysis.
-
Quantify the levels of LTB4 and other 5-LOX products using a validated reverse-phase HPLC method or a commercially available LTB4 ELISA kit, following the manufacturer’s instructions.
-
-
Data Interpretation: Calculate the percentage of inhibition of 5-LOX product formation for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Assessment of Cell Viability using MTT Assay
It is crucial to ensure that the observed inhibitory effects are not due to cytotoxicity.
Materials:
-
Isolated monocytes or neutrophils
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed monocytes or neutrophils in a 96-well plate at a density of 1-2 x 105 cells per well in complete culture medium.
-
Treatment: Add various concentrations of this compound (e.g., up to 10 µM) to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for a relevant time period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Express the viability of treated cells as a percentage of the viability of the vehicle-treated control cells. A significant decrease in absorbance indicates reduced cell viability. Previous studies have shown that this compound at 10 µM does not affect monocyte viability.[1]
References
- 1. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Diflapolin in Zymosan-Induced Mouse Peritonitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Diflapolin in a zymosan-induced mouse peritonitis model. This model is a well-established method for studying acute inflammation and evaluating the efficacy of anti-inflammatory compounds.
Introduction
This compound is a novel dual inhibitor of the 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH).[1][2][3][4] This dual action makes it a promising therapeutic candidate for inflammation-related diseases. By inhibiting FLAP, this compound blocks the biosynthesis of pro-inflammatory leukotrienes (LTs), such as LTB4 and cysteinyl-LTs (Cys-LTs).[1][2] Simultaneously, its inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).[1][4][5] The zymosan-induced peritonitis model in mice is a robust and reproducible method to study sterile inflammation, characterized by the recruitment of leukocytes, particularly neutrophils, into the peritoneal cavity.[6][7][8]
Mechanism of Action of this compound
This compound's therapeutic potential stems from its ability to modulate the arachidonic acid (AA) cascade at two key points. Upon inflammatory stimuli, AA is released from the cell membrane and can be metabolized by different enzymatic pathways. The 5-lipoxygenase (5-LOX) pathway, facilitated by FLAP, leads to the production of leukotrienes, which are potent mediators of inflammation, increasing vascular permeability and leukocyte chemotaxis.[1][9] The cytochrome P450 (CYP) pathway produces EETs, which have anti-inflammatory properties. However, sEH rapidly metabolizes EETs into less active dihydroxyeicosatrienoic acids (DiHETrEs).[5] this compound's dual inhibition of FLAP and sEH thus shifts the balance of lipid mediators towards a pro-resolving and anti-inflammatory state.
Experimental Protocols
Zymosan-Induced Peritonitis Model
This protocol describes the induction of acute peritonitis in mice using Zymosan A.
Materials:
-
Zymosan A (from Saccharomyces cerevisiae)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Male C57BL/6 mice (8-12 weeks old)
-
Sterile syringes and needles (22-27 gauge)
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope
-
ELISA kits for cytokine/chemokine and leukotriene quantification
Procedure:
-
Zymosan Preparation:
-
Animal Handling and Induction:
-
Acclimatize mice for at least one week before the experiment.
-
Administer a single intraperitoneal (i.p.) injection of the zymosan suspension. A typical dose is 1 mg per mouse.[6] Alternatively, doses ranging from 0.1 mg to 10 µg per mouse have been reported.[8][11] The injection volume should be appropriate for the mouse's weight, typically 0.2-0.5 mL.
-
Inject into the lower abdominal quadrant, taking care to avoid puncturing internal organs.[10]
-
A control group of mice should be injected with an equivalent volume of sterile saline.
-
-
Peritoneal Lavage and Cell Collection:
-
At a predetermined time point post-zymosan injection (e.g., 4, 8, 12, 16, or 24 hours), euthanize the mice by an approved method.[6]
-
Expose the peritoneal cavity and wash it with a known volume of ice-cold PBS (e.g., 3-5 mL).
-
Gently massage the abdomen to dislodge cells.
-
Collect the peritoneal lavage fluid.[6]
-
-
Cell Counting and Differentiation:
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of leukocytes using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quick) to perform differential cell counts (neutrophils, macrophages, lymphocytes).[6]
-
-
Analysis of Inflammatory Mediators:
Administration of this compound
This protocol outlines the administration of this compound in the context of the zymosan-induced peritonitis model.
Materials:
-
This compound
-
Vehicle for dissolving this compound (e.g., DMSO, saline)
-
Zymosan-induced peritonitis model as described above
Procedure:
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Dilute the stock solution to the desired final concentrations for injection.
-
-
Dosing and Administration:
-
Administer this compound via intraperitoneal (i.p.) injection 30 minutes prior to the zymosan challenge.[1] Other routes of administration such as subcutaneous (SC), oral (PO), or intravenous (IV) can also be considered.[6]
-
Doses of 1, 3, and 10 mg/kg have been shown to be effective.[1][3]
-
A vehicle control group should be included, where mice receive only the vehicle without this compound.
-
-
Evaluation of Efficacy:
-
Proceed with the zymosan-induced peritonitis protocol as described above.
-
Collect peritoneal lavage fluid at the desired time point.
-
Analyze the collected samples for leukocyte infiltration and levels of inflammatory mediators.
-
Compare the results from the this compound-treated groups with the vehicle-treated and zymosan-only groups to assess the anti-inflammatory effects of this compound.
-
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in the zymosan-induced mouse peritonitis model.
Table 1: Effect of this compound on Leukotriene Levels in Peritoneal Lavage Fluid
| Treatment Group | Dose (mg/kg) | LTC4 Levels (pg/mL) | LTB4 Levels (pg/mL) |
| Vehicle + Zymosan | - | Baseline | Baseline |
| This compound + Zymosan | 1 | Significant Reduction | Significant Reduction |
| This compound + Zymosan | 3 | Significant Reduction | Significant Reduction |
| This compound + Zymosan | 10 | Significant Reduction | Significant Reduction |
| Data derived from Garscha et al., 2017.[1] "Significant Reduction" indicates a statistically significant decrease compared to the vehicle control group. |
Table 2: Effect of this compound on Leukocyte Infiltration and Vascular Permeability
| Treatment Group | Dose (mg/kg) | Leukocyte Recruitment (% of Vehicle Control) | Myeloperoxidase (MPO) Activity (% of Vehicle Control) | Vascular Permeability (% of Vehicle Control) |
| Vehicle + Zymosan | - | 100% | 100% | 100% |
| This compound + Zymosan | 1 | Dose-dependent reduction | - | - |
| This compound + Zymosan | 3 | Dose-dependent reduction | - | - |
| This compound + Zymosan | 10 | Dose-dependent reduction | 52.8 ± 12.2% | 55.7 ± 14.4% |
| Data derived from Garscha et al., 2017.[1] MPO is a marker for neutrophil infiltration. |
Table 3: In Vitro Inhibitory Activity of this compound
| Target | Cell/System | IC50 |
| 5-LOX Product Formation | Human Monocytes | 30 nM |
| 5-LOX Product Formation | Human Neutrophils | 170 nM |
| Soluble Epoxide Hydrolase (sEH) | Isolated Enzyme | 20 nM |
| Data derived from Garscha et al., 2017.[2][4] |
Conclusion
This compound demonstrates potent anti-inflammatory effects in the zymosan-induced mouse peritonitis model.[1][2] Its dual inhibition of FLAP and sEH leads to a significant reduction in pro-inflammatory leukotrienes, decreased leukocyte infiltration, and reduced vascular permeability.[1] These findings support the potential of this compound as a therapeutic agent for inflammatory conditions. The protocols provided herein offer a standardized framework for researchers to further investigate the efficacy and mechanisms of this compound and other anti-inflammatory compounds.
References
- 1. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. mdpi.com [mdpi.com]
- 9. In vivo characterization of zymosan-induced mouse peritoneal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. olac.berkeley.edu [olac.berkeley.edu]
- 11. Zymosan A–induced peritonitis model [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
Application Notes: Determining the IC50 Values of Diflapolin for FLAP and sEH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Diflapolin, a dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH). The IC50 value is a critical measure of drug potency and is essential for characterizing the efficacy of inhibitors like this compound in pharmacological research.
Introduction to this compound and its Targets
This compound is a novel small molecule that dually targets two key enzymes involved in the metabolism of arachidonic acid (AA): FLAP and sEH.[1][2][3][4] By inhibiting both pathways, this compound can simultaneously block the production of pro-inflammatory leukotrienes (LTs) and prevent the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). This dual-action mechanism makes this compound a promising therapeutic candidate for inflammation-related diseases.[1][4] Accurate determination of its IC50 values for both targets is fundamental to understanding its pharmacological profile.
The diagram below illustrates the position of FLAP and sEH within the arachidonic acid cascade.
Quantitative Data Summary
Published studies have established the IC50 values for this compound against both human FLAP and sEH. These values are summarized in the table below for easy reference.
| Target Enzyme | Assay Type | System | Measured Endpoint | IC50 Value (nM) | Reference |
| FLAP | Cell-based | Intact Human Monocytes | 5-Lipoxygenase Product Formation | 30 | [1][4] |
| FLAP | Cell-based | Intact Human Neutrophils | 5-Lipoxygenase Product Formation | 170 | [1][4] |
| sEH | Cell-free | Isolated Recombinant Human sEH | Epoxide Hydrolase Activity | 20 | [1][2][4][5] |
Experimental Protocols
Protocol 1: Determination of IC50 for FLAP Inhibition in Human Monocytes
This protocol describes a cell-based assay to determine the potency of this compound in inhibiting FLAP-mediated leukotriene biosynthesis in intact human monocytes. The principle relies on stimulating cells with a calcium ionophore (A23187) to activate the 5-LOX pathway and then measuring the production of downstream leukotrienes (e.g., LTB4) via ELISA.
Materials:
-
Human peripheral blood
-
Reagents for monocyte isolation (e.g., Ficoll-Paque)
-
RPMI 1640 medium
-
This compound
-
DMSO (vehicle control)
-
Calcium Ionophore A23187
-
Methanol (for reaction termination)
-
Prostaglandin B2 (internal standard)
-
LTB4 ELISA Kit
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Plate reader
Methodology:
-
Cell Isolation: Isolate primary human monocytes from peripheral blood using a standard density gradient centrifugation method (e.g., with Ficoll-Paque). Resuspend the isolated cells in RPMI 1640 medium.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in RPMI 1640 medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is constant and low (e.g., 0.1%).
-
Pre-incubation: Add the monocyte suspension to a 96-well plate. Add the prepared this compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Pre-incubate the plate at 37°C for 15 minutes to allow this compound to interact with the cells.[1]
-
Stimulation: Initiate leukotriene synthesis by adding Calcium Ionophore A23187 to a final concentration of 2.5 µM to all wells (except for unstimulated controls).[6]
-
Reaction Incubation: Incubate the plate for an additional 10 minutes at 37°C.[6]
-
Reaction Termination: Stop the reaction by adding cold methanol containing an internal standard (e.g., Prostaglandin B2).
-
Sample Preparation: Centrifuge the plate to pellet cell debris. Collect the supernatant for analysis.
-
Quantification: Measure the concentration of LTB4 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of LTB4 production for each this compound concentration relative to the vehicle-treated control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.[7][8]
Protocol 2: Determination of IC50 for sEH Inhibition (Cell-Free Assay)
This protocol details a cell-free, fluorescence-based assay to determine the IC50 of this compound against the epoxide hydrolase activity of recombinant human sEH. The assay measures the enzymatic conversion of a non-fluorescent substrate to a highly fluorescent product.
Materials:
-
Recombinant human soluble epoxide hydrolase (sEH)
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[9]
-
This compound
-
DMSO (vehicle control)
-
Fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)[9]
-
Black 96-well microplates
-
Fluorescence plate reader
Methodology:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in the sEH Assay Buffer to generate a range of concentrations for the dose-response curve.
-
Enzyme Preparation: Dilute the recombinant human sEH enzyme to the desired working concentration in cold sEH Assay Buffer.
-
Assay Setup: To the wells of a black 96-well plate, add the prepared this compound dilutions. Also include wells for a positive control (a known sEH inhibitor) and a negative/vehicle control (containing DMSO at the same final concentration).
-
Enzyme Addition: Add the diluted sEH enzyme solution to all wells except the 'no enzyme' background controls.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature (or 4°C as specified in some protocols) to allow the inhibitor to bind to the enzyme.[1][5][9]
-
Substrate Preparation: Prepare the fluorescent substrate (e.g., PHOME) in DMSO and dilute it to its final working concentration (e.g., 50 µM) in the assay buffer just before use.[9]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic mode) for 15-30 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).[9][10]
-
Data Analysis:
-
For each well, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Subtract the rate of the 'no enzyme' background control from all other rates.
-
Calculate the percentage of inhibition for each this compound concentration relative to the rate of the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve with a non-linear regression model to calculate the IC50 value.[8][11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UPLC-MS/MS Method for Analyzing the Effects of Diflapolin on Lipid Mediators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflapolin is a novel dual inhibitor of the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH).[1][2] This dual-action mechanism positions this compound as a promising therapeutic agent for inflammatory diseases. By inhibiting FLAP, this compound blocks the biosynthesis of pro-inflammatory leukotrienes (LTs), key mediators in various inflammatory conditions.[1][2][3] Simultaneously, the inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), thereby enhancing their beneficial effects.[3][4]
This application note provides a detailed protocol for a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method to quantify the effects of this compound on key lipid mediators derived from the arachidonic acid (AA) cascade. The method is designed for the analysis of leukotrienes, epoxyeicosatrienoic acids, and their metabolites in biological matrices such as plasma.
Signaling Pathway of this compound's Action
The following diagram illustrates the points of intervention of this compound in the arachidonic acid cascade.
Experimental Workflow
The overall experimental workflow for the UPLC-MS/MS analysis of lipid mediators is depicted below.
Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)
-
Acids: Formic acid (LC-MS grade)
-
Internal Standards: Deuterated standards for lipid mediators of interest (e.g., LTB4-d4, EET-d11)
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges
-
This compound: Reference standard
-
Biological Matrix: Plasma (or other relevant biological samples)
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
This protocol is optimized for the extraction of lipid mediators from plasma.
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of an internal standard mix containing deuterated lipid mediators.
-
Protein Precipitation: Add 300 µL of cold methanol, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the lipid mediators with 2 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
UPLC-MS/MS Analysis
UPLC System: A high-performance UPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table below |
UPLC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 40 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 20 |
| 15.0 | 20 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive ion switching |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
MRM Transitions for Key Lipid Mediators:
The following table provides representative MRM transitions for lipid mediators affected by this compound. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Mode |
| Leukotrienes | ||||
| LTB4 | 335.2 | 195.1 | 20 | Negative |
| LTC4 | 624.3 | 272.1 | 25 | Negative |
| LTD4 | 495.2 | 176.1 | 28 | Negative |
| LTE4 | 438.2 | 333.1 | 22 | Negative |
| Epoxyeicosatrienoic Acids | ||||
| 14,15-EET | 319.2 | 219.1 | 18 | Negative |
| 11,12-EET | 319.2 | 205.1 | 18 | Negative |
| 8,9-EET | 319.2 | 167.1 | 20 | Negative |
| 5,6-EET | 319.2 | 153.1 | 22 | Negative |
| Dihydroxyeicosatrienoic Acids | ||||
| 14,15-DHET | 337.2 | 221.1 | 20 | Negative |
| 11,12-DHET | 337.2 | 207.1 | 20 | Negative |
| 8,9-DHET | 337.2 | 169.1 | 22 | Negative |
| 5,6-DHET | 337.2 | 155.1 | 24 | Negative |
| Internal Standards | ||||
| LTB4-d4 | 339.2 | 197.1 | 20 | Negative |
| 14,15-EET-d11 | 330.3 | 229.2 | 18 | Negative |
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peaks for each analyte and internal standard using the instrument's software.
-
Calibration Curve: Generate a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Quantification: Determine the concentration of each lipid mediator in the samples by interpolating their peak area ratios from the calibration curve.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to compare the concentrations of lipid mediators in control versus this compound-treated samples.
Expected Results
Treatment with this compound is expected to result in:
-
A significant decrease in the levels of pro-inflammatory leukotrienes (LTB4, LTC4, LTD4, LTE4).
-
A significant increase in the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).
-
A significant decrease in the levels of dihydroxyeicosatrienoic acids (DHETs), the degradation products of EETs.
These changes can be quantified and presented in tabular and graphical formats to clearly demonstrate the pharmacological effects of this compound.
Conclusion
This UPLC-MS/MS method provides a robust and sensitive platform for the detailed analysis of lipid mediators modulated by the dual FLAP/sEH inhibitor, this compound. The provided protocols offer a comprehensive guide for researchers in academic and industrial settings to investigate the pharmacological profile of this compound and similar compounds, facilitating drug discovery and development in the field of inflammation research.
References
- 1. Automated preparation of plasma lipids, metabolites, and proteins for LC/MS-based analysis of a high-fat diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Diflapolin Treatment in HEK293 Cells Co-expressing 5-LOX and FLAP
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for studying the effects of Diflapolin, a dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), in a well-defined in vitro model. The use of Human Embryonic Kidney 293 (HEK293) cells co-expressing 5-lipoxygenase (5-LOX) and FLAP offers a robust system to investigate the cellular activity and mechanism of action of FLAP inhibitors like this compound. This model is particularly valuable for screening and characterizing compounds that target the leukotriene biosynthesis pathway, which is implicated in various inflammatory diseases.
This compound inhibits the formation of pro-inflammatory leukotrienes by targeting FLAP, which is essential for the transfer of arachidonic acid (AA) to 5-LOX.[1][2] Notably, this compound does not directly inhibit 5-LOX in cell-free assays, highlighting the necessity of a cellular system with functional 5-LOX/FLAP interaction for accurate assessment of its inhibitory activity.[1][2]
Signaling Pathway
The 5-lipoxygenase (5-LOX) pathway is a critical cascade in the metabolism of arachidonic acid, leading to the production of potent pro-inflammatory lipid mediators known as leukotrienes.[3][4] Upon cellular stimulation, cytosolic 5-LOX translocates to the nuclear envelope where it interacts with the 5-lipoxygenase-activating protein (FLAP).[5][6] FLAP facilitates the transfer of arachidonic acid to 5-LOX, which then catalyzes the formation of leukotriene A4 (LTA4).[3][4] LTA4 is subsequently converted to other bioactive leukotrienes, such as leukotriene B4 (LTB4). This compound acts by inhibiting FLAP, thereby preventing the initial step of arachidonic acid presentation to 5-LOX and consequently blocking the entire downstream production of leukotrienes.[1][2]
Caption: 5-LOX pathway and the inhibitory action of this compound on FLAP.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound on 5-LOX product formation in different cellular systems. It is important to note that the inhibitory activity of this compound is dependent on the presence of FLAP.
| Compound | Cell Type | Assay | IC50 Value | Reference |
| This compound | Human Monocytes | LTB4 formation | 30 nM | [1] |
| This compound | Human Neutrophils | 5-H(p)ETE formation | 170 nM | [1] |
| This compound | HEK293 co-expressing 5-LOX and FLAP | 5-LOX product formation | Strong Inhibition | [1][2] |
| This compound | HEK293 expressing only 5-LOX | 5-LOX product formation | Negligible Inhibition | [1][2] |
| This compound Derivative (5a) | Not Specified | FLAP inhibition | 3.7 ± 0.9 µM | [7] |
Experimental Protocols
Co-expression of 5-LOX and FLAP in HEK293 Cells
This protocol describes the generation of a stable HEK293 cell line co-expressing human 5-LOX and FLAP, a crucial first step for the subsequent inhibitor studies.
Caption: Workflow for generating a stable HEK293 cell line co-expressing 5-LOX and FLAP.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Calf Serum (FCS)
-
Penicillin/Streptomycin solution
-
Expression plasmids for human 5-LOX and human FLAP (e.g., in pcDNA3.1)
-
Transfection reagent (e.g., Lipofectamine™ LTX or 3000)
-
Selection antibiotics (e.g., Geneticin (G418) and/or Hygromycin B)
Procedure:
-
Cell Culture: Culture HEK293 cells at 37°C and 5% CO2 in DMEM supplemented with 10% heat-inactivated FCS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]
-
Transfection:
-
Selection:
-
24-48 hours post-transfection, replace the medium with fresh culture medium containing the appropriate selection antibiotics (e.g., 400 µg/mL G418 and/or 200 µg/mL Hygromycin B).[8][9]
-
Maintain the cells under selection pressure, replacing the medium every 3-4 days, until resistant colonies are formed.
-
-
Expansion and Verification:
-
Isolate and expand individual resistant colonies.
-
Verify the expression of 5-LOX and FLAP in the stable cell lines by Western blot and/or qPCR.
-
This compound Treatment and Cellular 5-LOX Activity Assay
This protocol details the treatment of the 5-LOX/FLAP co-expressing HEK293 cells with this compound and the subsequent measurement of 5-LOX product formation.
Caption: Experimental workflow for assessing the inhibitory effect of this compound on 5-LOX activity.
Materials:
-
HEK293 cells stably co-expressing 5-LOX and FLAP
-
Phosphate-buffered saline (PBS) with 1 mM CaCl2
-
This compound
-
Vehicle control (e.g., DMSO)
-
Calcium ionophore A23187
-
Arachidonic acid (AA)
-
Methanol (ice-cold)
-
Instrumentation for HPLC or UPLC-MS/MS analysis
Procedure:
-
Cell Preparation: Harvest the stably transfected HEK293 cells and resuspend them in PBS containing 1 mM CaCl2.
-
Pre-incubation with Inhibitor:
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 15 minutes at 37°C.[1]
-
-
Cellular Stimulation:
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the samples to pellet cell debris and collect the supernatant for analysis.
-
-
Analysis of 5-LOX Products:
-
Analyze the formation of 5-LOX products, such as LTB4 and 5-HETE, in the supernatant using reverse-phase HPLC or UPLC-MS/MS.[1]
-
-
Data Analysis:
-
Quantify the amount of 5-LOX products formed in the presence of different concentrations of this compound.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Generate a dose-response curve and determine the IC50 value of this compound.
-
Conclusion
The experimental system utilizing HEK293 cells co-expressing 5-LOX and FLAP provides a powerful tool for the characterization of FLAP inhibitors like this compound. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of inflammation and drug discovery, facilitating the investigation of novel therapeutics targeting the leukotriene pathway. The clear dependence of this compound's inhibitory action on the presence of FLAP in this cellular model underscores its specific mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist BRP-201 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Cytotoxicity of Diflapolin using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflapolin is a novel dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), key enzymes in the arachidonic acid (AA) cascade.[1][2][3][4][5] By targeting these enzymes, this compound effectively reduces the production of pro-inflammatory leukotrienes and increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), making it a promising candidate for the treatment of inflammatory diseases.[4][5] As with any potential therapeutic agent, evaluating its cytotoxic profile is a critical step in preclinical development to ensure that its therapeutic effects are not accompanied by cellular toxicity.[6][7][8]
Cell viability assays are essential tools for determining the number of living cells in a sample and are widely used in drug discovery to screen for cytotoxic effects.[6][7][9] One of the most common methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[11]
Studies have shown that this compound does not affect the viability of human monocytes at concentrations up to 10 µM when assessed by the MTT assay for up to 48 hours.[1] This application note provides a detailed protocol for using the MTT assay to evaluate the potential cytotoxicity of this compound on various cell lines.
Experimental Protocols
MTT Assay for this compound Cytotoxicity Testing
This protocol is designed for assessing the cytotoxicity of this compound in a 96-well plate format, which is suitable for high-throughput screening.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cell line (e.g., human monocytes, A549, HEK293)
-
Complete cell culture medium (e.g., RPMI, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Positive control for cytotoxicity (e.g., Staurosporine, Doxorubicin)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (reference wavelength ~630 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a wide concentration range (e.g., 0.1 µM to 100 µM) to determine a dose-response curve.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine at 3 µM).[1]
-
Untreated Control: Cells in culture medium only.
-
Blank: Culture medium only (no cells).
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 24 to 48-hour incubation has been previously used for this compound.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO or SDS solution) to each well to dissolve the formazan crystals.[12]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) can be determined.
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from an MTT assay for this compound.
| Treatment Group | Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Untreated Control | 0 | 1.25 | 0.08 | 100% |
| Vehicle Control (DMSO) | 0.1% | 1.23 | 0.07 | 98.4% |
| This compound | 0.1 | 1.24 | 0.09 | 99.2% |
| This compound | 1 | 1.21 | 0.06 | 96.8% |
| This compound | 10 | 1.19 | 0.08 | 95.2% |
| This compound | 50 | 1.15 | 0.07 | 92.0% |
| This compound | 100 | 1.10 | 0.09 | 88.0% |
| Positive Control (Staurosporine) | 3 | 0.15 | 0.02 | 12.0% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Application Note: Visualizing 5-LOX/FLAP Complex Assembly Inhibition by Diflapolin Using Immunofluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5-lipoxygenase (5-LOX) pathway is a critical source of pro-inflammatory lipid mediators, known as leukotrienes (LTs)[1][2]. The synthesis of LTs is initiated by the enzyme 5-LOX, which converts arachidonic acid (AA) into leukotriene A4 (LTA4)[3][4]. In intact cells, this process requires the translocation of the typically cytosolic or nucleosolic 5-LOX to the nuclear envelope upon cell stimulation[3][4][5]. Here, it interacts with the 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein[6]. FLAP is essential for cellular LT biosynthesis, functioning as a scaffold and transfer protein that provides AA to 5-LOX[4][7][8][9]. The formation of this 5-LOX/FLAP complex is, therefore, a rate-limiting step and a key target for anti-inflammatory drug development[5].
Diflapolin is a potent dual inhibitor that targets both FLAP and the soluble epoxide hydrolase (sEH)[1][10]. By targeting FLAP, this compound effectively inhibits the formation of 5-LOX products[1]. Understanding the precise mechanism of FLAP inhibitors is crucial for drug development. Immunofluorescence-based techniques provide powerful tools to visualize protein localization and interactions within the cellular context.
This application note provides detailed protocols for using immunofluorescence microscopy to study the effects of this compound on the cellular localization and complex assembly of 5-LOX and FLAP. We describe two complementary methods:
-
Standard Indirect Immunofluorescence: To assess the co-localization of 5-LOX and FLAP at the nuclear envelope.
-
Proximity Ligation Assay (PLA): To specifically detect the close-proximity interaction (<40 nm) indicative of 5-LOX/FLAP complex formation[7].
Studies have shown that while inhibitors like this compound and MK886 do not prevent the general co-localization of 5-LOX and FLAP at the nuclear membrane, they efficiently disrupt the tight functional complex assembly[10]. These protocols will enable researchers to visualize and quantify this specific mechanism of action.
Signaling Pathway and Mechanism of Action
Upon cellular activation (e.g., by an influx of Ca2+), cytosolic 5-LOX translocates to the nuclear envelope. It binds to FLAP, which presents arachidonic acid (AA) to the enzyme. 5-LOX then catalyzes the two-step conversion of AA to the unstable intermediate LTA4, the precursor for all leukotrienes. This compound acts by binding to FLAP, thereby preventing the formation of a productive 5-LOX/FLAP complex and inhibiting leukotriene synthesis.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for conducting the immunofluorescence experiments.
Materials and Reagents
| Reagent/Material | Supplier | Cat. No. (Example) |
| Human Monocytes (e.g., THP-1) | ATCC | TIB-202 |
| This compound | Cayman Chemical | 10006879 |
| MK886 (Positive Control) | Sigma-Aldrich | M5917 |
| Calcium Ionophore A23187 | Sigma-Aldrich | C7522 |
| DMEM/RPMI-1640 Media | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Poly-D-Lysine Coated Coverslips | Corning | 354087 |
| Paraformaldehyde (PFA), 4% | Electron Microscopy Sciences | 15710 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Primary Antibody: anti-5-LOX (mouse) | BD Biosciences | 610695 |
| Primary Antibody: anti-FLAP (rabbit) | Cayman Chemical | 10004958 |
| Secondary: Goat anti-Mouse IgG, Alexa Fluor 555 | Invitrogen | A21422 |
| Secondary: Goat anti-Rabbit IgG, Alexa Fluor 488 | Invitrogen | A11034 |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen | D1306 |
| Proximity Ligation Assay (PLA) Kit | Sigma-Aldrich | DUO92101 (Duolink®) |
| PLA Probe Anti-Mouse MINUS | Sigma-Aldrich | DUO92004 |
| PLA Probe Anti-Rabbit PLUS | Sigma-Aldrich | DUO92002 |
| Mounting Medium | Vector Laboratories | H-1000 |
Experimental Workflow Diagram
Protocol 1: Standard Immunofluorescence for Co-localization
This protocol is for visualizing the translocation of 5-LOX to the nuclear envelope where FLAP resides.
-
Cell Seeding: Seed human monocytes (e.g., THP-1) onto poly-D-lysine-coated glass coverslips in a 24-well plate at a density of 0.25 x 10^6 cells/well. Allow cells to adhere for 24-48 hours.
-
Drug Treatment: Pre-incubate the cells with this compound (e.g., 1 µM), MK886 (0.3 µM, positive control), or vehicle (0.1% DMSO, negative control) for 15 minutes at 37°C[10].
-
Cell Stimulation: Stimulate the cells by adding Ca2+-ionophore A23187 to a final concentration of 2.5 µM and incubate for 10 minutes at 37°C[10].
-
Fixation: Gently wash the cells once with ice-cold PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes[11].
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate coverslips with a cocktail of primary antibodies (e.g., mouse anti-5-LOX and rabbit anti-FLAP, both diluted 1:200 in 1% BSA/PBS) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 555 anti-mouse and Alexa Fluor 488 anti-rabbit, diluted 1:500 in 1% BSA/PBS) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI (1 µg/mL) for 5 minutes to stain the nuclei.
-
Mounting: Wash twice with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium. Seal the edges with nail polish and allow to dry.
Protocol 2: Proximity Ligation Assay (PLA) for Complex Assembly
This protocol specifically detects when 5-LOX and FLAP are within 40 nm of each other, indicating complex formation[7].
-
Cell Seeding, Treatment, Stimulation, and Fixation: Follow steps 1-4 from Protocol 3.3.
-
Permeabilization and Blocking: Follow the instructions provided with your PLA kit. Typically, this involves permeabilization followed by incubation with the provided blocking solution.
-
Primary Antibody Incubation: Incubate coverslips with the primary antibody cocktail (mouse anti-5-LOX and rabbit anti-FLAP) as described in Protocol 3.3, step 7.
-
PLA Probe Incubation: Wash the coverslips according to the PLA kit protocol. Add the PLA probes (anti-mouse MINUS and anti-rabbit PLUS) diluted in the provided antibody diluent. Incubate for 1 hour at 37°C[7][11].
-
Ligation: Wash according to the protocol. Add the ligase diluted in the provided ligation buffer. Incubate for 30 minutes at 37°C. This step circularizes the oligonucleotides on the PLA probes when they are in close proximity[11].
-
Amplification: Wash according to the protocol. Add the polymerase diluted in the provided amplification buffer, which contains fluorescently-labeled nucleotides. Incubate for 100 minutes at 37°C. This generates a rolling-circle amplification product, creating a bright fluorescent spot.
-
Final Washes and Mounting: Wash the coverslips with the provided buffers. Stain nuclei with DAPI if not included in the final wash buffers. Mount as described in Protocol 3.3, step 10.
Image Acquisition and Data Analysis
-
Microscopy: Visualize samples using a laser-scanning confocal microscope. For standard immunofluorescence, acquire images for DAPI (blue channel), FLAP (green channel, e.g., 488 nm excitation), and 5-LOX (red channel, e.g., 555 nm excitation). For PLA, acquire images for DAPI and the PLA signal (e.g., red/magenta channel).
-
Co-localization Analysis (Protocol 3.3): Use image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin, or Imaris). Quantify the overlap between the green (FLAP) and red (5-LOX) signals at the nuclear envelope. The Pearson's Correlation Coefficient (PCC) is a common metric, where +1 indicates perfect correlation, 0 indicates no correlation, and -1 indicates perfect anti-correlation.
-
PLA Signal Quantification (Protocol 3.4): Use image analysis software (e.g., ImageJ/Fiji "Find Maxima" or CellProfiler) to count the number of discrete PLA signals (fluorescent spots) per cell. Normalize the data by reporting the average number of PLA signals per cell for each treatment condition.
Expected Results and Data Presentation
This compound is expected to have a minimal effect on the translocation and general co-localization of 5-LOX with FLAP but should significantly reduce the close-proximity interaction detected by PLA.
Logical Diagram of Expected Outcomes
Quantitative Data Tables
Table 1: Co-localization Analysis of 5-LOX and FLAP
| Treatment Group | Pearson's Correlation Coefficient (PCC) at Nuclear Envelope (Mean ± SEM) |
| Unstimulated Control | 0.15 ± 0.04 |
| Stimulated + Vehicle | 0.78 ± 0.06 |
| Stimulated + this compound (1 µM) | 0.75 ± 0.07 |
| Stimulated + MK886 (0.3 µM) | 0.76 ± 0.05 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Quantification of 5-LOX/FLAP Complex Assembly by PLA
| Treatment Group | Average PLA Signals per Cell (Mean ± SEM) | % Inhibition |
| Unstimulated Control | 3 ± 1 | - |
| Stimulated + Vehicle | 52 ± 5 | 0% |
| Stimulated + this compound (1 µM) | 8 ± 2 | 84.6% |
| Stimulated + MK886 (0.3 µM) | 6 ± 2 | 88.5% |
Note: Data are hypothetical and for illustrative purposes.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Weak 5-LOX Translocation | Inactive Ca2+ ionophore; insufficient stimulation time; low 5-LOX expression. | Test ionophore activity; optimize stimulation time (5-15 min); confirm protein expression by Western blot. |
| High Background (IF/PLA) | Incomplete blocking; primary antibody concentration too high; insufficient washing. | Increase blocking time to 2 hours; titrate primary antibodies; increase number and duration of wash steps. |
| No PLA Signal | One or both primary antibodies not suitable for PLA; incorrect PLA probe pairing; ligation/amplification failure. | Test antibodies individually; ensure correct MINUS/PLUS probe pairing for mouse/rabbit hosts; use a positive control slide; check reagent expiration dates. |
| Non-specific PLA Signal | Primary antibody cross-reactivity; cells are over-fixed. | Run single-antibody controls; reduce PFA fixation time to 10 minutes. |
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase [mdpi.com]
- 3. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]
- 5. Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dama.umh.es [dama.umh.es]
- 7. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Diflapolin's Inhibition of sEH Activity Using Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing fluorescence-based assays to measure the inhibitory activity of Diflapolin on soluble epoxide hydrolase (sEH). The provided methodologies are designed to guide researchers in accurately quantifying the potency of this compound and similar compounds.
Introduction to Soluble Epoxide Hydrolase (sEH) and this compound
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of polyunsaturated fatty acids.[1] It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and vasodilatory lipid mediators, into their less active corresponding diols (dihydroxyeicosatrienoic acids or DHETs).[2][3] By inhibiting sEH, the levels of beneficial EETs can be stabilized and potentially enhanced, making sEH a promising therapeutic target for cardiovascular diseases, inflammation, and pain.[2][4]
This compound is a potent dual inhibitor of sEH and 5-lipoxygenase-activating protein (FLAP).[5][6] Its ability to target the sEH enzyme makes it a compound of significant interest for therapeutic development. Fluorescence-based assays offer a sensitive and high-throughput method for screening and characterizing sEH inhibitors like this compound.[7][8][9] These assays typically rely on a non-fluorescent substrate that is converted into a highly fluorescent product by sEH activity.[2][10]
Quantitative Data: this compound Inhibition of sEH
The inhibitory potency of this compound against sEH has been determined in various assay formats. The following table summarizes the key quantitative data.
| Assay Type | Enzyme Source | Substrate | IC50 of this compound | Reference Inhibitor (AUDA) IC50 | Notes |
| Cell-Free Fluorescence Assay | Human Recombinant sEH | PHOME (50 µM) | 20 nM | 69 nM | The assay was conducted by pre-incubating the enzyme with this compound for 10 minutes at 4°C before adding the substrate.[11] |
| Cell-Based Assay (UPLC-MS/MS) | Intact HepG2 Cells | 14,15-EET | ~50% inhibition at 1 µM | ~50% inhibition at 1 µM | This method measures the formation of the metabolite 14,15-DiHETrE.[11] |
Experimental Protocols
Protocol 1: In Vitro Fluorescence-Based sEH Inhibition Assay
This protocol describes a method for determining the IC50 value of this compound in a cell-free system using a fluorogenic substrate. This type of assay is suitable for high-throughput screening of sEH inhibitors.[4][12]
Materials:
-
Recombinant human sEH[4]
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[7]
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)[4]
-
This compound
-
Reference sEH inhibitor (e.g., AUDA)[4]
-
DMSO (for dissolving compounds)
-
Fluorescence microplate reader capable of excitation at ~330-360 nm and emission at ~460-465 nm[2][4]
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound stock solution in sEH Assay Buffer to achieve a range of desired concentrations for testing. Also, prepare solutions of a reference inhibitor (AUDA) and a vehicle control (DMSO at the same final concentration as in the compound wells).
-
-
Enzyme Preparation:
-
Substrate Preparation:
-
Dilute the fluorogenic substrate (e.g., PHOME) to the desired final concentration in sEH Assay Buffer. The final concentration is often near the Km value for the enzyme.[7]
-
-
Assay Protocol:
-
Add the diluted test compounds (this compound dilutions), reference inhibitor, and vehicle control to the wells of the microplate. It is recommended to perform all measurements in duplicate or triplicate.[4]
-
Add the diluted sEH enzyme solution to all wells except for the "no enzyme" background control wells.
-
Pre-incubate the plate at room temperature (or 4°C as specified in some protocols) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[7][11]
-
Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.[4]
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" or "inhibitor control" wells) from all other readings.
-
Calculate the percentage of sEH inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations: Diagrams of Pathways and Workflows
Caption: Workflow for a fluorescence-based sEH inhibition assay.
Caption: sEH signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Soluble Epoxide Hydrolase Assay Kit (ab240999) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Troubleshooting & Optimization
improving the poor water solubility of Diflapolin for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor water solubility of Diflapolin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), making it a valuable tool for research in inflammation and related diseases. However, this compound is a highly lipophilic molecule, characterized by poor water solubility. This low aqueous solubility can significantly hinder its use in in vitro and in vivo experiments, leading to challenges in preparing stock solutions, ensuring accurate dosing, and achieving therapeutic concentrations.
Q2: What are the known solvents for this compound?
This compound exhibits good solubility in some organic solvents. The table below summarizes the available solubility data. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before further dilution into aqueous experimental media.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Good | Commonly used for preparing stock solutions for in vitro assays. |
| Dimethylformamide (DMF) | Good | Another option for creating stock solutions. |
| Ethanol, Methanol, Acetone, Acetonitrile | Data not available | While likely soluble to some extent, specific quantitative data is not readily available. It is recommended to perform small-scale solubility tests before preparing large batches. |
| Water | Poor | This compound is practically insoluble in aqueous solutions. |
Q3: What general strategies can be used to improve the solubility of this compound for my experiments?
Several techniques can be employed to enhance the aqueous solubility and dispersibility of poorly soluble compounds like this compound. These include:
-
Co-solvent Systems: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and an aqueous buffer.
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin cavity to increase its apparent water solubility.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate. A published study has demonstrated the successful encapsulation of this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which improved its bioactivity in human whole blood.
-
Lipid-Based Formulations: Dissolving this compound in a lipid-based vehicle, which can form micelles or emulsions in aqueous media.
The choice of method will depend on the specific requirements of your experiment (e.g., in vitro cell-based assay, in vivo animal study), the desired final concentration, and the tolerance of the experimental system to the chosen excipients.
Troubleshooting Guide
Issue: My this compound is precipitating out of solution when I dilute my DMSO stock in my aqueous cell culture medium.
-
Possible Cause: The concentration of DMSO in the final solution may not be high enough to maintain this compound's solubility, or the final concentration of this compound exceeds its solubility limit in the mixed solvent system.
-
Troubleshooting Steps:
-
Decrease the final concentration of this compound: Try a lower final concentration in your assay.
-
Increase the co-solvent concentration: If your experimental system can tolerate it, slightly increase the final percentage of DMSO. Be sure to include a vehicle control with the same final DMSO concentration.
-
Use a different solubilization technique: Consider preparing a cyclodextrin complex or a nanosuspension of this compound to improve its aqueous dispersibility.
-
Issue: I need to prepare an aqueous formulation of this compound for oral gavage in mice, but it's not dissolving.
-
Possible Cause: Direct dissolution of this compound in aqueous vehicles is not feasible due to its high lipophilicity.
-
Troubleshooting Steps:
-
Prepare a nanosuspension: Encapsulating this compound in biodegradable polymers like PLGA can create a stable aqueous suspension suitable for oral administration. This method has been shown to be effective for this compound.
-
Formulate a lipid-based solution: Dissolving this compound in a suitable oil or a self-emulsifying drug delivery system (SEDDS) can be an effective strategy for oral delivery. The formulation will emulsify in the gastrointestinal tract, aiding absorption.
-
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (General Protocol)
This protocol describes a general method for preparing a cyclodextrin inclusion complex with a hydrophobic drug like this compound. Optimization of the drug-to-cyclodextrin molar ratio and the specific type of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) is recommended.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol or other suitable organic solvent
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Lyophilizer (optional)
Methodology:
-
Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD. This may need to be optimized.
-
Dissolve this compound: Dissolve the required amount of this compound in a minimal amount of ethanol.
-
Prepare Cyclodextrin Solution: In a separate container, dissolve the HP-β-CD in deionized water with stirring.
-
Complexation: Slowly add the this compound solution to the stirring HP-β-CD solution.
-
Stirring: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
Solvent Removal: If a solid complex is desired, the solvent can be removed by lyophilization (freeze-drying) or by slow evaporation under vacuum.
-
Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Testing: Determine the aqueous solubility of the resulting complex and compare it to that of the free drug.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles (Adapted from Literature)
This protocol is a generalized procedure for encapsulating a hydrophobic drug like this compound in PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method. This method has been reported to be successful for this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer and stir bar
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the chosen organic solvent (e.g., DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator or high-speed homogenizer. This should be done in an ice bath to prevent overheating.
-
Solvent Evaporation: Transfer the resulting emulsion to a larger volume of deionized water and stir at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation at high speed.
-
Washing: Wash the nanoparticle pellet several times with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in an appropriate aqueous buffer for immediate use or lyophilize for long-term storage.
Visualizations
Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.
Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.
Caption: this compound's dual inhibitory action on FLAP and sEH pathways.
challenges with Diflapolin delivery in in vivo animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Diflapolin in in vivo animal studies. Our aim is to help you overcome common challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH)[1][2][3]. In the arachidonic acid (AA) cascade, FLAP is necessary for the production of pro-inflammatory leukotrienes (LTs), while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs)[4][5]. By inhibiting both FLAP and sEH, this compound reduces the production of inflammatory LTs and increases the levels of beneficial EETs, thus exerting anti-inflammatory effects[2][4].
Q2: What are the main challenges associated with the in vivo delivery of this compound?
The primary challenges with in vivo delivery of this compound stem from its high lipophilicity and tendency for plasma protein binding[6][7]. These characteristics can lead to poor solubility, low bioavailability, and reduced bioactivity in blood[6]. To address these issues, formulation strategies such as encapsulation in nanoparticles have been explored[6][7].
Q3: What type of in vivo model has been successfully used to test this compound's efficacy?
A commonly cited and effective in vivo model for evaluating the anti-inflammatory properties of this compound is the zymosan-induced peritonitis model in mice[1][4][5]. In this model, this compound has been shown to decrease the production of LTB4 and LTC4, inhibit leukocyte recruitment, and impair vascular permeability[1][4][5].
Q4: What are the reported effective doses of this compound in animal models?
In the zymosan-induced mouse peritonitis model, intraperitoneal (i.p.) administration of this compound at doses of 1, 3, and 10 mg/kg has been shown to be effective in reducing inflammation[1][5].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound during formulation preparation. | High lipophilicity of the compound. | - Use solubilizing agents such as DMF or DMSO. Note the reported solubility is 2.5 mg/mL in DMF and 1.6 mg/mL in DMSO[1].- Consider nanoparticle encapsulation, such as with poly(lactic-co-glycolic acid) (PLGA), to improve aqueous dispersibility[6][7]. |
| Low or inconsistent efficacy in in vivo experiments. | - Poor bioavailability due to high plasma protein binding.- Suboptimal route of administration or dosage. | - Employ a drug delivery system like PLGA nanoparticles to protect the drug and improve its pharmacokinetic profile[6].- For initial studies, consider intraperitoneal (i.p.) injection, which has been shown to be effective[5].- Perform dose-response studies to determine the optimal dose for your specific animal model and disease state. |
| High variability in experimental results between animals. | - Inconsistent administration technique (e.g., blind injections)[8].- Physiological differences between animals[9][10]. | - Utilize image-guided injection systems to ensure accurate and consistent delivery to the target site[8].- Ensure animal cohorts are homogenous in terms of age, weight, and health status.- Increase the number of animals per group to improve statistical power and account for biological variability[8]. |
| Off-target effects or toxicity observed. | High local concentration of the drug or non-specific distribution. | - Encapsulate this compound in a biocompatible delivery system to control its release and potentially reduce local irritation[6].- Conduct preliminary toxicology studies with a small cohort of animals to assess the safety of the formulation and dose. |
Experimental Protocols
Zymosan-Induced Peritonitis in Mice
This protocol is based on studies demonstrating the in vivo efficacy of this compound[4][5].
1. Animal Model:
-
Species: Male C57BL/6 mice
-
Weight: 20-25 g
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in saline)
-
Zymosan A from Saccharomyces cerevisiae
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Peritoneal lavage buffer (e.g., PBS with 3 mM EDTA)
3. Procedure:
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg body weight).
-
Administer the this compound suspension or vehicle control to the mice via intraperitoneal (i.p.) injection 30 minutes prior to zymosan challenge.
-
-
Induction of Peritonitis:
-
Prepare a zymosan A suspension in sterile PBS (e.g., 1 mg/mL).
-
Inject 0.5 mL of the zymosan suspension intraperitoneally into each mouse.
-
-
Sample Collection:
-
At a predetermined time point post-zymosan injection (e.g., 4 hours), euthanize the mice.
-
Collect the peritoneal exudate by washing the peritoneal cavity with 3 mL of ice-cold peritoneal lavage buffer.
-
-
Analysis:
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Centrifuge the lavage fluid and collect the supernatant for measurement of leukotrienes (LTB4, LTC4) and other inflammatory mediators using ELISA or LC-MS/MS.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Zymosan-Induced Mouse Peritonitis
| Dose (mg/kg, i.p.) | Effect on LTB4 Levels in Peritoneal Exudate | Effect on LTC4 Levels in Peritoneal Exudate | Effect on Neutrophil Infiltration | Reference |
| 1 | Significant reduction | Significant reduction | Strongly reduced | [5] |
| 3 | Significant reduction | Significant reduction | Strongly reduced | [5] |
| 10 | Significant reduction | Significant reduction | Strongly reduced | [5] |
Visualizations
Caption: this compound's dual inhibitory signaling pathway.
Caption: General workflow for in vivo studies with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Encapsulation of the Anti-inflammatory Dual FLAP/sEH Inhibitor this compound Improves the Efficiency in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming In Vivo Delivery Challenges | Technology Networks [technologynetworks.com]
- 9. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The challenges in moving beyond animal models in research - Advanced Science News [advancedsciencenews.com]
optimizing Diflapolin concentration for maximal inhibition in cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Diflapolin in cell culture experiments for maximal inhibition. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor, meaning it targets two distinct enzymes: 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH).[1]
-
FLAP Inhibition: FLAP is a crucial protein for the production of leukotrienes, which are pro-inflammatory molecules.[2][3] By inhibiting FLAP, this compound effectively blocks the synthesis of leukotrienes, such as leukotriene B4 (LTB4).[1]
-
sEH Inhibition: sEH breaks down anti-inflammatory compounds called epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the levels of these beneficial EETs.[4]
This dual action makes this compound a potent agent for studying and potentially treating inflammatory conditions.
Q2: What is the recommended starting concentration for this compound in my cell culture experiments?
The optimal concentration of this compound will vary depending on the cell line and experimental conditions. However, based on published data, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range.
Refer to the table below for reported IC50 values in different human cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: I am observing lower than expected inhibition with this compound. What are the possible causes and solutions?
This is a common issue that can arise from several factors. Here’s a troubleshooting guide to help you identify the cause:
| Possible Cause | Explanation & Solution |
| This compound Degradation | This compound, like many small molecules, can be sensitive to storage and handling. Ensure your stock solutions are stored correctly, protected from light, and have not undergone multiple freeze-thaw cycles. It is advisable to prepare fresh dilutions from a concentrated stock for each experiment. |
| Cell Health and Passage Number | The physiological state of your cells can significantly impact their response to inhibitors. High-passage number cells may exhibit altered gene expression, including the targets of this compound (FLAP and sEH).[4] Always use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination and ensure cells are healthy and growing optimally before treatment. |
| Assay Conditions | The presence of high serum concentrations in your culture medium can lead to protein binding of this compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if your experimental design allows. Also, ensure that the incubation time with this compound is sufficient for it to exert its inhibitory effect. |
| Inaccurate Pipetting | Inconsistent or inaccurate pipetting, especially when preparing serial dilutions, can lead to significant errors in the final concentration of this compound in your wells. Use calibrated pipettes and proper pipetting techniques to ensure accuracy. |
Q4: I am observing cytotoxicity or a decrease in cell viability at higher concentrations of this compound. What should I do?
While studies have shown that this compound does not significantly affect the viability of monocytes at concentrations up to 10 µM, it is crucial to determine the cytotoxic threshold in your specific cell line.[1]
-
Perform a Cytotoxicity Assay: Conduct a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of this compound concentrations. This will help you establish the maximum concentration that can be used without inducing significant cell death.
-
Optimize Concentration and Incubation Time: If you observe cytotoxicity, try lowering the concentration of this compound or reducing the incubation time. It's a balance between achieving maximal inhibition and maintaining cell health.
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing the cytotoxicity. Include a vehicle control in your experiments where cells are treated with the same concentration of the solvent alone.
Q5: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results are often due to subtle variations in experimental procedures. To improve reproducibility:
-
Standardize Your Protocol: Document every step of your experimental protocol in detail and adhere to it strictly for all subsequent experiments. This includes cell seeding density, media composition, this compound concentration and incubation time, and the timing of all additions and measurements.
-
Use a Master Mix: When treating multiple wells or plates, prepare a master mix of your media containing this compound to ensure that each well receives the same concentration.
-
Control for Cell Passage: As mentioned earlier, use cells from a narrow passage number range to minimize variability.[4]
-
Monitor Equipment: Ensure that your incubators, pipettes, and other equipment are properly calibrated and maintained.
Data Presentation
Table 1: this compound IC50 Values for Inhibition of 5-Lipoxygenase (5-LOX) Product Formation and Soluble Epoxide Hydrolase (sEH) Activity
| Target | Cell Line/System | IC50 Value | Reference |
| FLAP (5-LOX products) | Human Monocytes | 30 nM | |
| FLAP (5-LOX products) | Human Neutrophils | 170 nM | |
| sEH (cell-free) | Recombinant Human sEH | 20 nM |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of leukotriene production in your cell line of interest.
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow the cells to adhere and recover overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 10-point serial dilution, starting from a high concentration (e.g., 10 µM) and going down to the picomolar range. Remember to include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells with this compound for a predetermined amount of time (e.g., 30 minutes to 2 hours). This time should be optimized based on the kinetics of the signaling pathway you are studying.
-
Stimulation: After the pre-incubation with this compound, stimulate the cells with an appropriate agonist to induce leukotriene production (e.g., calcium ionophore A23187).
-
Sample Collection: After the stimulation period, collect the cell supernatant to measure the amount of secreted leukotrienes.
-
Quantification: Quantify the concentration of the target leukotriene (e.g., LTB4) in the supernatant using a suitable method, such as an ELISA kit.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Protocol 2: Assessment of this compound Cytotoxicity
This protocol describes how to evaluate the effect of this compound on cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of this compound concentrations, similar to the dose-response experiment. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24 or 48 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions. Common assays include:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
Trypan Blue Exclusion Assay: Measures cell membrane integrity.
-
-
Data Analysis: Calculate the percentage of viable cells for each concentration of this compound compared to the vehicle control. Plot cell viability against the this compound concentration to determine the cytotoxic concentration 50 (CC50).
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
overcoming Diflapolin's high lipophilicity and plasma protein binding in blood assays
Technical Support Center: Diflapolin Blood Assays
Disclaimer: this compound is a fictional compound. The following technical support information is based on best practices for handling highly lipophilic and plasma protein-bound small molecules in bioanalytical assays.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the high lipophilicity and extensive plasma protein binding of this compound during its quantification in blood-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in measuring this compound in plasma samples?
A1: The primary challenges stem from two key physicochemical properties of this compound:
-
High Lipophilicity (LogP > 5): This property causes this compound to readily associate with lipids and plastic surfaces, leading to low recovery during sample preparation and potential carryover in analytical systems. Highly lipophilic compounds can be difficult to fully dissolve in aqueous matrices.[1][2][3][4][5]
-
High Plasma Protein Binding (>99%): this compound binds tightly to plasma proteins like albumin and alpha-1-acid glycoprotein.[6][7] Only the unbound (free) fraction of a drug is typically considered pharmacologically active.[7][8] This strong binding makes it difficult to efficiently extract the total drug from the plasma matrix, often resulting in underestimation of its concentration.[6][9]
Q2: Why is my recovery of this compound consistently low?
A2: Low recovery is a common issue and can be attributed to several factors:
-
Inefficient Protein Disruption: The sample preparation method may not be sufficiently robust to break the strong bonds between this compound and plasma proteins.[6]
-
Non-Specific Binding: Due to its lipophilicity, this compound can adhere to the surfaces of pipette tips, collection tubes, and 96-well plates.
-
Poor Solubility: The final extraction solvent may not be optimal for keeping the highly lipophilic this compound in solution, leading to precipitation.[1]
-
Suboptimal Extraction Method: The chosen extraction technique (e.g., protein precipitation alone) may not be effective enough for a compound with these properties.
Q3: I am observing significant matrix effects in my LC-MS/MS assay. What could be the cause?
A3: Matrix effects, typically ion suppression or enhancement, are common when analyzing complex biological samples. For a lipophilic compound like this compound, these can be caused by:
-
Co-eluting Phospholipids: Plasma is rich in phospholipids, which are often not completely removed during simple protein precipitation and can interfere with the ionization of the target analyte.
-
Residual Proteins: Incomplete protein removal can lead to fouling of the analytical column and the mass spectrometer's ion source.
-
Extraction Solvent: The final solvent composition can impact ionization efficiency.
Q4: Which sample preparation technique is best for this compound?
A4: There is no single "best" method, as the optimal technique depends on the required assay sensitivity and throughput. However, for a highly lipophilic and protein-bound compound, a multi-step approach is often necessary. A combination of protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is generally more effective at removing interferences and improving recovery than any single method alone.[10][11]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during this compound blood assays.
Issue 1: Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Disruption | • Increase the ratio of organic solvent in protein precipitation (e.g., from 3:1 to 5:1 acetonitrile:plasma).[12] • Use a stronger acid in the precipitation solvent (e.g., 1% formic acid or trichloroacetic acid in acetonitrile) to denature proteins more effectively.[13] • Optimize vortexing time and intensity after adding the precipitation solvent to ensure thorough mixing.[12] |
| Non-Specific Binding | • Use low-binding polypropylene labware (tubes, plates, and pipette tips). • Silanize any glass surfaces that come into contact with the sample. • Add a small percentage of organic solvent (e.g., acetonitrile or isopropanol) to the plasma sample before extraction to reduce binding.[6] |
| Suboptimal Extraction | • If using Protein Precipitation: Consider this method insufficient on its own. Use it as a first step before LLE or SPE.[10] • If using LLE: Test different organic extraction solvents (e.g., methyl tert-butyl ether (MTBE), ethyl acetate) or a combination of polar and non-polar solvents. Adjusting the pH of the aqueous phase can also improve partitioning. • If using SPE: Select a reversed-phase sorbent (e.g., C8 or C18) that is appropriate for lipophilic compounds.[14] Ensure proper conditioning of the sorbent. Optimize the wash steps to remove interferences without eluting this compound, and test various elution solvents. |
| Poor Solubility in Final Extract | • Ensure the reconstitution solvent has a high enough percentage of organic content to keep this compound dissolved. • Consider using a solvent mixture that matches the initial mobile phase of your LC method to improve peak shape.[13] |
Issue 2: High Matrix Effects & Poor Sensitivity in LC-MS/MS
| Potential Cause | Troubleshooting Steps |
| Phospholipid Interference | • Implement a phospholipid removal strategy. This can be achieved with specific SPE cartridges or plates designed for this purpose. • Optimize the LLE procedure, as it is generally more effective at removing phospholipids than protein precipitation. |
| Co-eluting Matrix Components | • Adjust the LC gradient to better separate this compound from interfering peaks. A shallower gradient can improve resolution.[15] • Consider using a different stationary phase, such as a C8 or phenyl-hexyl column, which may offer different selectivity for lipophilic compounds.[16] |
| Suboptimal MS/MS Parameters | • Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature) for this compound.[17] • Ensure that the precursor and product ion selection in your multiple reaction monitoring (MRM) method are specific and provide the best signal-to-noise ratio. |
Experimental Protocols & Methodologies
Method 1: Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE)
This two-step method is effective for removing the bulk of proteins and then selectively extracting the lipophilic analyte.
Protocol:
-
Sample Preparation: To 100 µL of plasma sample in a polypropylene tube, add 10 µL of internal standard (IS) solution.
-
Protein Precipitation: Add 400 µL of cold acetonitrile containing 1% formic acid. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[18]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 80:20 methanol:water and inject into the LC-MS/MS system.
Method 2: Solid-Phase Extraction (SPE)
SPE provides excellent cleanup and can be automated for higher throughput.[11]
Protocol:
-
Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water to disrupt protein binding.[6] Vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.[19]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).[19]
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A/B (as appropriate for the LC method).
Visualizations
Logical Workflow for Troubleshooting Low Recovery
Caption: Troubleshooting workflow for low analyte recovery.
Experimental Workflow for PPT-LLE Method
Caption: Workflow for the combined PPT-LLE method.
Hypothetical Signaling Pathway for this compound
Assuming this compound is an inhibitor of a kinase pathway involved in inflammation.
Caption: Hypothetical inhibition of the JAK-STAT pathway by this compound.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. biotage.com [biotage.com]
- 7. Do we need to optimize plasma protein and tissue binding in drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. biomedres.us [biomedres.us]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. ntk-kemi.com [ntk-kemi.com]
selecting the appropriate vehicle for dissolving and administering Diflapolin
Technical Support Center: Formulation and Administration of Diflapolin
This guide provides researchers, scientists, and drug development professionals with essential information for in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound is a potent dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), recognized for its significant anti-inflammatory effects.[1][2][3] It is a lipophilic molecule with poor water solubility, which presents a challenge for its formulation and administration.[4][5] Its molecular weight is approximately 458.4 g/mol .[6][7] Published data indicates solubility in dimethyl sulfoxide (DMSO).[2][6]
Q2: What are the initial steps to consider when selecting a vehicle for this compound?
A2: The initial step is to define the experimental requirements, including the desired route of administration (e.g., intravenous, oral, intraperitoneal), the required concentration, and the animal model to be used.[8][9] Pre-formulation studies to determine this compound's solubility in various biocompatible solvents are highly recommended.[10] These studies will help identify a "tool belt" of potential oral formulations.[9]
Q3: What are some commonly used vehicles for poorly soluble compounds like this compound?
A3: For preclinical studies, a variety of vehicles can be considered. These often involve a primary solvent and co-solvents or surfactants to enhance solubility.[5][8] Common components include:
-
Solvents: DMSO, ethanol, polyethylene glycol 400 (PEG 400), N-methyl-2-pyrrolidone (NMP).[11]
-
Surfactants/Emulsifiers: Tween 80, Solutol HS-15.[5]
-
Complexing Agents: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[5][8]
-
Lipid-based vehicles: Corn oil, olive oil, or sesame oil for oral or intraperitoneal administration.[1][12][13]
Q4: Are there any specific, published protocols for dissolving this compound for in vivo studies?
A4: Yes, for in vivo administration, a common approach involves first dissolving this compound in a small amount of an organic solvent like DMSO, followed by dilution with a co-solvent or vehicle.[1] A published protocol for intraperitoneal injection involves a vehicle of 10% DMSO and 90% corn oil to achieve a clear solution. Another protocol for a suspended solution for oral or intraperitoneal injection uses 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[1]
Q5: How can I improve the dissolution of this compound in my chosen vehicle?
A5: To aid dissolution, especially when precipitation occurs, techniques such as sonication and gentle heating can be employed.[1][2] It is crucial to ensure a clear solution is formed before proceeding with dilutions, and co-solvents should be added sequentially while mixing thoroughly at each step.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon dilution with an aqueous buffer. | The aqueous buffer is a poor solvent for the lipophilic this compound, and the initial organic solvent concentration is not sufficient to maintain solubility. | 1. Increase the proportion of the organic co-solvent in the final formulation. 2. Consider using a cyclodextrin-based formulation to form an inclusion complex and improve aqueous solubility.[5][8] 3. Prepare a microemulsion or a lipid-based formulation.[4] |
| The prepared formulation is a suspension instead of a clear solution. | The concentration of this compound exceeds its solubility limit in the chosen vehicle. | 1. Lower the concentration of this compound if experimentally feasible. 2. Experiment with different co-solvents or surfactants to increase solubility.[5] 3. If a suspension is acceptable for the intended route of administration (e.g., oral gavage), ensure it is homogenous by using viscosity-modifying agents like hydroxypropylmethyl cellulose and consistent mixing before each administration.[8] |
| Phase separation is observed in the formulation over time. | The formulation is thermodynamically unstable. | 1. Optimize the ratio of solvents and co-solvents. 2. If preparing an emulsion, ensure proper homogenization. 3. Always prepare the formulation fresh before each experiment to minimize stability issues.[8] |
| Signs of toxicity or irritation are observed in the animal model at the injection site. | The vehicle itself may be causing toxicity or irritation, or the pH of the formulation may be inappropriate. | 1. Reduce the concentration of potentially toxic solvents like DMSO to the lowest effective level. 2. Ensure the pH of the final formulation is close to physiological pH. Buffering agents such as acetate, citrate, or phosphate can be used.[11][14][15] 3. Review the literature for the safety and tolerability of the chosen excipients in the specific animal model and route of administration.[5] |
Quantitative Data Summary
Table 1: Composition of Preclinical Vehicles for this compound
| Vehicle Component | Function | Typical Concentration Range | Notes |
| DMSO | Primary Solvent | 1-10% | Can cause toxicity at higher concentrations.[16] |
| Corn Oil | Lipid Vehicle | 90-99% | Suitable for oral and intraperitoneal routes.[1] |
| SBE-β-CD | Complexing Agent | 20-40% in saline | Forms inclusion complexes to enhance solubility.[1][5] |
| Tween 80 | Surfactant | 1-10% | Improves wetting and acts as an emulsifier.[5] |
| PEG 400 | Co-solvent | 10-50% | Water-miscible solvent. |
| Saline | Diluent | As required | Used to adjust final volume and tonicity.[11] |
Experimental Protocols
Protocol for Preparation of this compound in a Co-Solvent Vehicle for Intraperitoneal Injection
This protocol is adapted from published methods for administering this compound in vivo.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Corn oil, sterile
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a volume of DMSO equivalent to 10% of the final desired volume.
-
Vortex and, if necessary, sonicate the mixture until the this compound is completely dissolved and the solution is clear.
-
In a separate sterile tube, measure a volume of corn oil equivalent to 90% of the final desired volume.
-
Slowly add the this compound/DMSO solution to the corn oil while continuously vortexing.
-
Continue to vortex until a homogenous, clear solution is obtained.
-
Visually inspect the solution for any precipitation before administration.
Visualizations
Caption: A logical workflow for selecting a suitable vehicle for this compound.
Caption: this compound's dual-inhibition signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epoxide Hydrolase | FLAP | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | C22H17Cl2N3O2S | CID 4560409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. admescope.com [admescope.com]
- 9. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. altasciences.com [altasciences.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 13. Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. EXCIPIENT USED IN PARENTRALS AND AEROSOLS.pptx [slideshare.net]
- 16. researchgate.net [researchgate.net]
stability of Diflapolin in different experimental buffers and media
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and handling of Diflapolin in common experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues to ensure reliable and reproducible results.
Stability of this compound
Currently, there is no publicly available quantitative data on the specific half-life or degradation kinetics of this compound in different experimental buffers and media. However, based on its chemical structure, which includes a urea moiety, general stability considerations can be inferred.
General Guidance on Stability:
-
pH: Urea-containing compounds are generally more stable in a pH range of 4.0 to 8.0. Extreme pH conditions should be avoided to minimize degradation.
-
Temperature: Elevated temperatures can accelerate the degradation of urea-based compounds. Stock solutions should be stored at low temperatures, and working solutions should be prepared fresh for each experiment.
-
Light: Protect solutions from direct light to prevent potential photodegradation.
Solubility of this compound
This compound is a lipophilic compound with poor water solubility. Proper solubilization is critical for accurate and reproducible experimental results.
Recommended Solvents:
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).
| Solvent | Concentration | Storage |
| DMSO | Stock solutions up to 10 mM | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q2: My this compound solution appears to have precipitated in the cell culture medium. What should I do?
A2: Precipitation of lipophilic compounds in aqueous media is a common issue. To avoid this:
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution in DMSO before adding it to the aqueous experimental buffer or cell culture medium.
-
Vortexing: When preparing the final working solution, add the diluted this compound solution to the medium dropwise while gently vortexing to ensure rapid and uniform dispersion.
-
Pre-warming: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
Q3: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the possible reasons?
A3: Several factors could contribute to a lack of efficacy:
-
Precipitation: The compound may have precipitated out of the solution, reducing its effective concentration. Visually inspect the medium for any signs of precipitation.
-
Protein Binding: this compound, being lipophilic, may bind to proteins in the serum of the cell culture medium, reducing its bioavailability. Consider using a lower serum concentration or a serum-free medium if your experimental design allows.
-
Cellular Uptake: The compound may not be efficiently entering the cells. Ensure that the cell density and incubation time are appropriate for your specific cell line and experimental conditions.
-
Degradation: While specific data is unavailable, prolonged incubation times at 37°C may lead to some degradation. Prepare fresh working solutions for each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | 1. Inconsistent preparation of this compound solutions.2. Variability in cell culture conditions (e.g., serum concentration, cell density).3. Degradation of stock solution due to multiple freeze-thaw cycles. | 1. Follow a standardized protocol for preparing working solutions.2. Maintain consistent cell culture parameters.3. Use fresh aliquots of the stock solution for each experiment. |
| High background or off-target effects | 1. High concentration of DMSO in the final working solution.2. Off-target effects of this compound at high concentrations. | 1. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments.2. Perform a dose-response experiment to determine the optimal concentration range for specific inhibition. |
| Cell toxicity observed | 1. High concentration of this compound.2. High concentration of DMSO. | 1. Determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT, trypan blue).2. Ensure the final DMSO concentration is non-toxic to your cells. |
Signaling Pathway and Experimental Workflow
This compound is a dual inhibitor of the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH).
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for using this compound.
Validation & Comparative
A Head-to-Head Comparison: Diflapolin vs. MK-886 in the Inhibition of the 5-Lipoxygenase Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Diflapolin, a novel dual inhibitor, and MK-886, a well-established FLAP inhibitor, in modulating the 5-lipoxygenase (5-LO) pathway. This analysis is supported by experimental data on their inhibitory activities and detailed methodologies for key assays.
Executive Summary
This compound is a novel dual inhibitor targeting both the 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH). MK-886 is a widely recognized and potent FLAP inhibitor. Both molecules effectively block the production of pro-inflammatory leukotrienes by preventing the 5-LO enzyme from accessing its substrate, arachidonic acid. While both compounds show comparable efficacy in inhibiting leukotriene biosynthesis, this compound's dual-action mechanism offers a broader spectrum of anti-inflammatory activity by also stabilizing anti-inflammatory epoxyeicosatrienoic acids (EETs).
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and MK-886 on 5-lipoxygenase product formation in different human leukocyte preparations.
| Compound | Cell Type | IC50 (5-LO Product Formation) | Reference |
| This compound | Human Monocytes | 30 nM | [1][2] |
| Human Neutrophils | 170 nM | [1][2] | |
| MK-886 | Human Monocytes | ~3 nM | [3] |
| Human Neutrophils | 10-14 nM | [3] |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the 5-LO product formation by 50%. Lower values indicate higher potency.
Mechanism of Action: A Visual Representation
The following diagram illustrates the 5-lipoxygenase signaling pathway and the distinct points of intervention for this compound and MK-886.
Experimental Protocols
Inhibition of 5-Lipoxygenase (5-LO) Product Formation in Human Leukocytes
This assay determines the potency of compounds in inhibiting the production of leukotrienes in a cellular context.
-
Cell Isolation and Preparation:
-
Human peripheral blood is collected from healthy donors.
-
Monocytes and neutrophils are isolated using density gradient centrifugation.
-
Cells are washed and resuspended in a suitable buffer (e.g., PBS with calcium and magnesium).
-
-
Inhibitor Treatment and Stimulation:
-
Leukocytes (e.g., 1 x 10^6 cells/mL) are pre-incubated with various concentrations of this compound, MK-886, or vehicle (DMSO) for 15 minutes at 37°C.[3]
-
Cellular 5-LO activity is stimulated by adding a calcium ionophore (e.g., A23187, final concentration 2.5 µM) and incubating for an additional 10 minutes at 37°C.[3]
-
-
Analysis of 5-LO Products:
-
The reaction is stopped by adding a cold solvent (e.g., methanol) and an internal standard.
-
The samples are centrifuged to remove cell debris.
-
The supernatant containing the 5-LO products (e.g., LTB4, 5-HETE) is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[3]
-
The IC50 values are calculated from the dose-response curves.
-
Soluble Epoxide Hydrolase (sEH) Activity Assay
This assay is specific for evaluating the inhibitory effect of this compound on sEH.
-
Enzyme and Substrate Preparation:
-
Recombinant human sEH is used as the enzyme source.
-
A fluorescent substrate for sEH, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is prepared in a suitable buffer.
-
-
Inhibition Assay:
-
The sEH enzyme is pre-incubated with various concentrations of this compound or vehicle for 10 minutes at room temperature in a 96-well plate.
-
The reaction is initiated by adding the sEH substrate.
-
The fluorescence generated from the hydrolysis of the substrate is measured kinetically over a period of 15-30 minutes using a fluorescence plate reader (e.g., excitation/emission wavelengths of 330/465 nm).
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence curve.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined from the dose-response curve.
-
In Vivo Efficacy
Side-by-side studies in a zymosan-induced peritonitis mouse model have demonstrated that this compound and MK-886 exhibit comparable effectiveness in suppressing the in vivo formation of leukotrienes (LTB4 and LTC4) and subsequent neutrophil infiltration.[4] At a dose of 10 mg/kg, this compound significantly reduced myeloperoxidase (MPO) activity, a marker for neutrophil infiltration, and vascular permeability, with inhibitory effects comparable to those of MK886 at doses of 1 and 3 mg/kg.[4]
Concluding Remarks
Both this compound and MK-886 are potent inhibitors of the 5-lipoxygenase pathway, effectively reducing the production of pro-inflammatory leukotrienes. While MK-886 is a selective and well-characterized FLAP inhibitor, this compound offers a dual mechanism of action by also inhibiting soluble epoxide hydrolase. This dual inhibition not only blocks a key pro-inflammatory pathway but also enhances the levels of anti-inflammatory mediators, suggesting a potentially broader therapeutic window for inflammatory diseases. The choice between these inhibitors will depend on the specific research or therapeutic context, with this compound presenting an attractive profile for conditions where both leukotriene and EET pathways play a significant role.
References
A Head-to-Head Comparison of Diflapolin and AUDA in In Vitro Assays
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the dual FLAP/sEH inhibitor, Diflapolin, and the selective sEH inhibitor, AUDA. This analysis is supported by experimental data to delineate their respective potencies and mechanisms of action.
Introduction
This compound is a dual inhibitor of the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade. AUDA, on the other hand, is a well-characterized selective inhibitor of sEH. The inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), while FLAP inhibition blocks the biosynthesis of pro-inflammatory leukotrienes. This guide presents a comparative analysis of their in vitro performance based on available experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro assays comparing the inhibitory activities of this compound and AUDA.
Table 1: Inhibition of Soluble Epoxide Hydrolase (sEH) Activity
| Compound | Assay Type | Enzyme Source | IC50 | Reference |
| This compound | Cell-free (fluorescence-based) | Human recombinant sEH | 20 nM | |
| AUDA | Cell-free (fluorescence-based) | Human recombinant sEH | 69 nM | |
| AUDA | Cell-free | Mouse sEH | 18 nM | |
| This compound | Cell-based (HepG2 cells) | Endogenous human sEH | ~50% inhibition at 1 µM | |
| AUDA | Cell-based (HepG2 cells) | Endogenous human sEH | ~50% inhibition at 1 µM |
Table 2: Inhibition of 5-Lipoxygenase (5-LOX) Product Formation (FLAP Inhibition)
| Compound | Cell Type | IC50 (5-LOX products) | Reference |
| This compound | Human Monocytes | 30 nM | |
| This compound | Human Neutrophils | 170 nM | |
| AUDA | Not applicable | No significant FLAP inhibition |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
Signaling Pathways
Figure 1. Inhibition of Arachidonic Acid Metabolism.
Figure 2. Downstream Signaling Affected by sEH Inhibition.
Experimental Workflows
Validating the Dual Inhibitory Power of Diflapolin in a Single Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, Diflapolin presents a compelling therapeutic strategy by simultaneously targeting two key enzymes in the arachidonic acid cascade: 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH). This dual inhibition offers a multifaceted approach to combating inflammation. This guide provides a framework for validating this dual activity in a single, streamlined assay, alongside a comparison with alternative inhibitors and detailed experimental protocols.
This compound is a potent dual inhibitor, suppressing the pro-inflammatory leukotriene pathway by targeting FLAP and preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) by inhibiting sEH.[1][2][3][4][5] This coordinated action makes it a promising candidate for treating a range of inflammation-related diseases.
Comparative Analysis of Inhibitors
To contextualize the efficacy of this compound, it is essential to compare its inhibitory activity with selective inhibitors of FLAP and sEH.
| Compound | Target(s) | IC50 (FLAP/5-LOX products) | IC50 (sEH) | Key Features |
| This compound | FLAP and sEH | 30 nM (human monocytes), 170 nM (human neutrophils) [1][2] | 20 nM (cell-free assay) [1][2] | Dual inhibitor with high potency for both targets. |
| MK-886 | FLAP | ~3 nM (human monocytes) | Not active | A well-characterized, potent, and selective FLAP inhibitor. |
| AUDA | sEH | Not active | Low nM range | A commonly used selective sEH inhibitor. |
Signaling Pathway of this compound's Dual Inhibition
The therapeutic potential of this compound stems from its ability to modulate two distinct branches of the arachidonic acid cascade. Inhibition of FLAP prevents the synthesis of pro-inflammatory leukotrienes, while sEH inhibition increases the levels of anti-inflammatory EETs.
A Single Assay Workflow for Validating Dual Activity
To efficiently assess the dual inhibitory capacity of this compound, a single assay can be designed to measure both FLAP and sEH inhibition from the same batch of treated cells. This approach reduces variability and improves throughput.
Experimental Protocols
Materials and Reagents
-
Human peripheral blood monocytes or neutrophils
-
This compound, MK-886, AUDA
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore A23187
-
Cell lysis buffer
-
LTB4 ELISA kit
-
sEH fluorescent substrate (e.g., PHOME)
-
Human recombinant sEH (for standard curve)
-
96-well plates (black for fluorescence, clear for ELISA)
-
Plate reader (for absorbance and fluorescence)
-
HPLC system (optional, for quantification of other 5-LOX products)
Protocol for Dual Inhibition Assay
-
Cell Culture and Treatment:
-
Isolate human monocytes or neutrophils from peripheral blood.
-
Pre-incubate the cells with varying concentrations of this compound (or control inhibitors) for 15 minutes at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells with a calcium ionophore such as A23187 (e.g., 2.5 µM) for 10 minutes at 37°C to induce arachidonic acid metabolism.[6]
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
-
FLAP Activity Assessment (Leukotriene B4 ELISA):
-
Use a portion of the cell lysate to quantify the concentration of LTB4 using a commercial ELISA kit, following the manufacturer's instructions.
-
A reduction in LTB4 levels in this compound-treated cells compared to the vehicle control indicates FLAP inhibition.
-
-
sEH Activity Assessment (Fluorescence Assay):
-
In a separate black 96-well plate, add a portion of the cell lysate.
-
Initiate the reaction by adding a fluorescent substrate for sEH.
-
Measure the increase in fluorescence over time using a plate reader.
-
A decrease in the rate of fluorescence increase in this compound-treated samples compared to the vehicle control indicates sEH inhibition. A standard curve using recombinant human sEH should be run in parallel to quantify the enzyme activity.
-
Data Analysis
-
FLAP Inhibition: Calculate the percentage inhibition of LTB4 production for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.
-
sEH Inhibition: Calculate the rate of the enzymatic reaction from the fluorescence measurements. Determine the percentage inhibition for each this compound concentration and calculate the IC50 value.
By implementing this integrated assay, researchers can efficiently and accurately validate the dual inhibitory activity of this compound and other similar compounds, accelerating the discovery and development of novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Epoxide Hydrolase | FLAP | TargetMol [targetmol.com]
- 5. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Diflapolin: A Comparative Guide to its Selectivity Against Lipoxygenases and Cyclooxygenases
For Researchers, Scientists, and Drug Development Professionals
Diflapolin is a dual inhibitor of the 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid (AA) metabolic cascade.[1] This guide provides a comparative analysis of this compound's selectivity against other major enzymes in this pathway, namely other lipoxygenases (LOX) and cyclooxygenases (COX), supported by experimental data.
Performance Comparison: this compound's Selectivity Profile
This compound demonstrates high potency and selectivity for its intended targets, FLAP and sEH, while exhibiting minimal to no activity against other related enzymes at concentrations up to 10 µM. This selectivity is crucial for minimizing off-target effects and developing a more targeted therapeutic approach.
The inhibitory activity of this compound is summarized in the table below, with data primarily derived from studies on human monocytes, neutrophils, and cell-free assays.
| Target Enzyme | Cell/Assay Type | IC50 Value (nM) | Reference |
| FLAP (5-LOX products) | Human Monocytes | 30 | [1][2] |
| Human Neutrophils | 170 | [1][2] | |
| Soluble Epoxide Hydrolase (sEH) | Cell-free | 20 | [1][2] |
| Cyclooxygenase-1 (COX-1) | Cell-free | > 10,000 | [1] |
| Cyclooxygenase-2 (COX-2) | Cell-free | > 10,000 | [1] |
| 12-Lipoxygenase (12-LOX) | Human Neutrophils | > 10,000 | [1] |
| 15-Lipoxygenase (15-LOX) | Human Neutrophils | > 10,000 | [1] |
Key Findings:
-
This compound is a potent inhibitor of FLAP, with IC50 values in the low nanomolar range in cellular assays.[1][2] This effectively blocks the production of pro-inflammatory leukotrienes.
-
It is also a highly potent inhibitor of soluble epoxide hydrolase (sEH) in cell-free assays.[1][2]
-
Crucially, this compound shows a remarkable lack of inhibition against COX-1, COX-2, 12-LOX, and 15-LOX at concentrations up to 10 µM, highlighting its specificity.[1]
Signaling Pathways and Experimental Workflow
To visualize the context of this compound's action and the experimental approach to determine its selectivity, the following diagrams are provided.
Detailed Experimental Protocols
The following are summaries of the methodologies used to determine the selectivity of this compound.
5-Lipoxygenase (FLAP-dependent) Activity Assay in Human Monocytes and Neutrophils
This assay measures the production of 5-LOX products, which is dependent on FLAP activity in intact cells.
-
Cell Isolation and Preparation: Human monocytes and neutrophils are isolated from peripheral blood.
-
Pre-incubation: The isolated cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for 15 minutes.
-
Stimulation: 5-LOX product formation is initiated by stimulating the cells with a calcium ionophore (e.g., 2.5 µM A23187) for 10 minutes.
-
Product Analysis: The reaction is stopped, and the formation of 5-LOX products, such as leukotriene B4 (LTB4), is quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The concentration of this compound that inhibits 50% of 5-LOX product formation (IC50) is calculated.
Soluble Epoxide Hydrolase (sEH) Activity Assay (Cell-Free)
This is a fluorescence-based assay to determine the direct inhibitory effect of this compound on sEH.
-
Reagent Preparation: Recombinant human sEH enzyme, a fluorogenic substrate (e.g., PHOME), and this compound are prepared in an appropriate assay buffer.
-
Pre-incubation: The sEH enzyme is pre-incubated with this compound or a vehicle control for 10 minutes at 4°C.
-
Reaction Initiation: The reaction is started by adding the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic conversion of the substrate, is measured over time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cyclooxygenase (COX-1 and COX-2) Activity Assays (Cell-Free)
These assays assess the direct inhibitory effect of this compound on COX-1 and COX-2.
-
Enzyme and Reagent Preparation: Purified COX-1 or COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe are prepared.
-
Pre-incubation: The COX enzyme is pre-incubated with this compound (up to 10 µM) or a known COX inhibitor (e.g., indomethacin) as a positive control.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Signal Detection: The activity of the enzyme is determined by measuring the change in absorbance or fluorescence, which is proportional to the formation of prostaglandin G2.
-
Analysis: The percentage of inhibition by this compound is calculated relative to the vehicle control. In the case of this compound, no significant inhibition was observed up to 10 µM.[1]
12-Lipoxygenase (12-LOX) and 15-Lipoxygenase (15-LOX) Activity Assays in Human Neutrophils
These assays measure the effect of this compound on the production of 12-HETE and 15-HETE in intact neutrophils.
-
Cell Preparation: Isolated human neutrophils are prepared as in the 5-LOX assay.
-
Pre-incubation: Neutrophils are pre-incubated with this compound.
-
Stimulation: The cells are stimulated with a calcium ionophore and arachidonic acid to induce LOX activity.
-
Product Analysis: The formation of 12-hydroxyeicosatetraenoic acid (12-HETE) and 15-hydroxyeicosatetraenoic acid (15-HETE) is measured by HPLC.
-
Analysis: The results showed that this compound did not inhibit the formation of 12-HETE and 15-HETE at concentrations up to 10 µM.[1] Interestingly, an increase in 15-HETE formation was observed, potentially due to the shunting of the arachidonic acid substrate when the 5-LOX pathway is blocked.[1]
References
A Comparative Analysis of Diflapolin and Other Dual FLAP/sEH Inhibitors for Inflammation Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Diflapolin and other notable dual 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH) inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in the development of novel anti-inflammatory therapeutics.
The dual inhibition of FLAP and sEH presents a promising strategy for treating inflammatory diseases. This approach simultaneously blocks the production of pro-inflammatory leukotrienes (LTs) via FLAP inhibition and enhances the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) by inhibiting their degradation by sEH. This compound has emerged as a key compound in this class, demonstrating potent dual inhibitory activity. This guide compares this compound with its analogues and other dual inhibitors to provide a comprehensive overview of the current landscape.
Performance Comparison of Dual FLAP/sEH Inhibitors
The following tables summarize the in vitro potency of this compound and a selection of other dual FLAP/sEH inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions may vary between different studies.
Table 1: In Vitro Potency of this compound and its Analogues
| Compound | Scaffold | sEH IC50 (nM) | FLAP IC50 (nM) | Reference |
| This compound | Benzothiazole | 20 | 30 (in human monocytes), 170 (in human neutrophils) | [1][2] |
| Compound 13 | Benzothiazole | Superior to this compound | Superior to this compound | [3] |
| Compound 15 | Benzothiazole | Increased vs. This compound | Increased vs. This compound | [4] |
| Compound 27 | Benzothiazole | Increased vs. This compound | Highest FLAP inhibitory activity in its series | [3][4] |
| Compound 5a | Benzimidazole | 0.7 | 3700 | [5][6] |
| Compound 6b | Benzimidazole | Potent | Potent | [6] |
| Compound 6c | Benzimidazole | 4.9 | 400 | [6] |
| Compound 41b | Thiazolopyridine | Less potent than this compound | Less potent than this compound | [7] |
| Compound 46a | Thiazolopyridine | Preserved sEH inhibition | Enhanced FLAP antagonism | [7] |
Table 2: In Vitro Potency of Other Dual FLAP/sEH Inhibitors
| Compound | Scaffold | sEH IC50 (nM) | 5-LOX IC50 (µM) | Reference |
| KM55 | Imidazo-[1,2-a]-pyridine | 29 | 1.3 | [3][8][9] |
| FFBMB (71) | Benzimidazole | Not specified | Potent | [9] |
| Aminothiazole derivative | Aminothiazole | 170 | 0.03 | [9] |
Signaling Pathways
The arachidonic acid cascade is a crucial pathway in inflammation. FLAP is a key protein in the 5-lipoxygenase (5-LOX) pathway, leading to the production of pro-inflammatory leukotrienes. sEH, on the other hand, degrades anti-inflammatory EETs. Dual inhibition of FLAP and sEH therefore offers a two-pronged anti-inflammatory effect.
Caption: The dual inhibitory action of this compound on the arachidonic acid cascade.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative methodologies for assessing FLAP and sEH inhibition.
Cell-Based FLAP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of 5-LOX products in a cellular context, which is dependent on FLAP activity.
Caption: Workflow for a cell-based FLAP inhibition assay.
Detailed Steps:
-
Cell Isolation: Isolate human polymorphonuclear leukocytes (PMNs) or peripheral blood mononuclear cells (PBMCs) from fresh human blood using density gradient centrifugation.
-
Pre-incubation: Resuspend the isolated cells in a suitable buffer and pre-incubate with various concentrations of the test inhibitor or vehicle (e.g., DMSO) for 15 minutes at 37°C.
-
Stimulation: Initiate leukotriene biosynthesis by adding a calcium ionophore, such as A23187, and incubate for 10 minutes at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding ice-cold methanol. Acidify the samples and extract the lipid mediators using solid-phase extraction cartridges.
-
Quantification: Analyze the extracted samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the 5-LOX products.
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition (IC50) of 5-LOX product formation.
Fluorescence-Based sEH Inhibition Assay
This in vitro assay measures the enzymatic activity of recombinant sEH using a fluorogenic substrate.
Caption: Workflow for a fluorescence-based sEH inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of recombinant human sEH, assay buffer, and a fluorogenic substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).
-
Inhibitor Incubation: In a 96-well plate, incubate the sEH enzyme with various concentrations of the test inhibitor or vehicle for 15 minutes at room temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence in a kinetic mode for 30 minutes using a microplate reader with appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis).
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate the IC50 value.
Selectivity Profile of this compound
An important characteristic of a good drug candidate is its selectivity for the intended targets over other related enzymes. This compound has been shown to be highly selective for FLAP and sEH.[1][2]
Table 3: Selectivity of this compound against other Arachidonic Acid Metabolism Enzymes
| Enzyme | Inhibition by this compound |
| COX-1/2 | No significant inhibition |
| 12/15-LOX | No significant inhibition |
| LTA4H | No significant inhibition |
| LTC4S | No significant inhibition |
| mPGES-1 | No significant inhibition |
| cPLA2 | No significant inhibition |
In Vivo Efficacy of this compound
In a zymosan-induced mouse peritonitis model, this compound demonstrated significant anti-inflammatory effects in vivo.[2] Treatment with this compound resulted in:
-
Impaired vascular permeability
-
Inhibition of cysteinyl-LT and LTB4 formation
-
Suppression of neutrophil infiltration
Pharmacokinetics
The pharmacokinetic properties of dual FLAP/sEH inhibitors are a critical aspect of their development. While detailed head-to-head comparative pharmacokinetic data is limited, studies on individual compounds provide some insights. For instance, the high lipophilicity and plasma protein binding of this compound can hamper its bioactivity in blood, a challenge that has been addressed by encapsulation in nanoparticles.[10] The development of analogues with improved solubility, such as those with a thiazolopyridine core, is also an active area of research.[7]
Conclusion
This compound is a potent and selective dual FLAP/sEH inhibitor with demonstrated in vivo efficacy. The comparative data presented in this guide highlights the ongoing efforts to improve upon this scaffold, with analogues showing enhanced potency and improved physicochemical properties. The development of novel dual inhibitors with different chemical scaffolds, such as KM55, further enriches the therapeutic landscape. For researchers in this field, the choice of inhibitor will depend on the specific requirements of their experimental system, with considerations for potency, selectivity, and pharmacokinetic properties being paramount. The provided experimental protocols offer a standardized framework for the in-house evaluation and comparison of these promising anti-inflammatory agents.
References
- 1. Novel thiazolopyridine derivatives of this compound as dual sEH/FLAP inhibitors with improved solubility [ouci.dntb.gov.ua]
- 2. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure–activity relationships for some novel this compound derivatives with benzimidazole subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel thiazolopyridine derivatives of this compound as dual sEH/FLAP inhibitors with improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Encapsulation of the Anti-inflammatory Dual FLAP/sEH Inhibitor this compound Improves the Efficiency in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Diflapolin and First-Generation FLAP Inhibitors
A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Diflapolin versus first-generation 5-Lipoxygenase-Activating Protein (FLAP) inhibitors.
In the landscape of anti-inflammatory drug development, the inhibition of the 5-Lipoxygenase-Activating Protein (FLAP) has been a key strategy to modulate the production of pro-inflammatory leukotrienes. First-generation FLAP inhibitors, such as MK-886 and Bay X 1005 (Veliflapon), paved the way for understanding the therapeutic potential of this target. More recently, novel agents like this compound, a dual inhibitor of FLAP and soluble epoxide hydrolase (sEH), have emerged, offering a potentially broader spectrum of anti-inflammatory activity. This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound with these first-generation FLAP inhibitors, supported by experimental data and detailed methodologies.
Introduction to FLAP Inhibition
Leukotrienes are potent lipid mediators that play a crucial role in the pathophysiology of a wide range of inflammatory diseases, including asthma, atherosclerosis, and arthritis.[1][2][3] The biosynthesis of all leukotrienes is dependent on the 5-lipoxygenase (5-LO) pathway, where FLAP acts as a critical transfer protein, presenting arachidonic acid to 5-LO.[1][4][5] By inhibiting FLAP, the production of both leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl-leukotrienes (CysLTs), which increase vascular permeability and cause bronchoconstriction, can be effectively blocked.[2][6]
First-generation FLAP inhibitors, developed in the 1990s, demonstrated the clinical potential of this mechanism.[1][2] However, their development was often hampered by pharmacokinetic challenges.[7][8] this compound represents a next-generation approach, not only inhibiting FLAP but also the soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).[7][9] This dual inhibition is hypothesized to provide a more potent and comprehensive anti-inflammatory effect.
Comparative Efficacy: In Vitro Data
The potency of FLAP inhibitors is typically determined by their ability to inhibit the production of 5-LO products, such as LTB4 and 5-hydroxyeicosatetraenoic acid (5-HETE), in cellular assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and the first-generation inhibitors MK-886 and Bay X 1005.
| Compound | Target/Assay | Cell Type | IC50 (nM) | Reference |
| This compound | 5-LO Product Formation | Human Monocytes | 30 | [10][11] |
| 5-LO Product Formation | Human Neutrophils | 170 | [10][11] | |
| Soluble Epoxide Hydrolase (sEH) | Cell-free | 20 | [10][11] | |
| MK-886 | FLAP Binding | 30 | [12][13] | |
| Leukotriene Biosynthesis | Intact Leukocytes | 3 | [12] | |
| Leukotriene Biosynthesis | Human Whole Blood | 1100 | [12] | |
| Bay X 1005 (Veliflapon) | LTB4 Synthesis | Human Leukocytes | 220 | [6][14] |
| LTB4 Synthesis | Rat Leukocytes | 26 | [6][14] | |
| LTB4 Synthesis | Mouse Leukocytes | 39 | [6][14] | |
| LTC4 Synthesis | Mouse Peritoneal Macrophages | 21 | [6] |
This compound demonstrates potent inhibition of 5-LO product formation in human monocytes and neutrophils, with IC50 values of 30 nM and 170 nM, respectively.[10][11] Notably, it also potently inhibits sEH with an IC50 of 20 nM.[10][11] MK-886 shows high potency in inhibiting FLAP binding and leukotriene biosynthesis in intact leukocytes.[12][13] Bay X 1005 is also a potent inhibitor of LTB4 and LTC4 synthesis across different species.[6][14] Direct comparison of potencies should be made with caution due to variations in experimental conditions across different studies. However, one study reported that this compound and MK-886 have comparable potencies for the inhibition of 5-LO product biosynthesis in human leukocytes in vitro.[15]
Mechanism of Action: A Visualized Pathway
FLAP inhibitors act by binding to FLAP, which is located on the nuclear membrane. This binding prevents the transfer of arachidonic acid (AA) to 5-lipoxygenase (5-LO), thereby halting the synthesis of leukotrienes. The following diagram illustrates the leukotriene synthesis pathway and the points of inhibition for FLAP inhibitors.
Caption: Leukotriene synthesis pathway and points of inhibition.
In Vivo Anti-inflammatory Effects
The anti-inflammatory efficacy of these compounds has also been evaluated in animal models of inflammation.
This compound: In a zymosan-induced mouse peritonitis model, this compound (at doses of 1, 3, and 10 mg/kg) was shown to decrease inflammation by reducing the production of LTB4 and LTC4 and inhibiting the recruitment of leukocytes.[9]
MK-886: This inhibitor has demonstrated anti-inflammatory effects in various animal models. For example, it has been shown to reduce inflammation and angiogenesis in a mouse model of colorectal cancer.[1] Furthermore, MK-886 was found to decrease the development of atherosclerosis in apoE/LDLR-double knockout mice.[16]
Bay X 1005 (Veliflapon): This compound has shown anti-inflammatory and anti-edematous effects in the arachidonic acid-induced mouse ear inflammation test.[6] It also demonstrated a long duration of action in a rat whole blood ex vivo LTB4 inhibition assay.[6]
A side-by-side study in a murine zymosan-induced peritonitis model revealed that this compound and MK-886 had about equal effectiveness in suppressing leukotriene formation and inflammatory properties in vivo.[15]
Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the presented data, this section outlines the general methodologies used in the characterization of FLAP inhibitors.
In Vitro Leukotriene Synthesis Inhibition Assay
This assay is fundamental for determining the potency of FLAP inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Dual FLAP/sEH Inhibition by Diflapolin
For Researchers, Scientists, and Drug Development Professionals
The simultaneous modulation of multiple disease-relevant pathways represents a promising strategy in modern pharmacology. Diflapolin, a novel small molecule, embodies this approach by dually inhibiting 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH). This dual inhibition is designed to produce a synergistic anti-inflammatory and organ-protective effect by concurrently blocking the production of pro-inflammatory leukotrienes and stabilizing beneficial epoxyeicosatrienoic acids.
This guide provides an objective comparison of this compound's performance against single-target inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to facilitate a comprehensive evaluation for research and development purposes.
Comparative Analysis of Inhibitory Potency
This compound has been engineered to exhibit potent inhibitory activity against both FLAP and sEH. The following table summarizes its half-maximal inhibitory concentrations (IC₅₀) in comparison to well-established single-target inhibitors, demonstrating its dual-action profile.
| Compound | Target | Species | IC₅₀ (nM) |
| This compound | sEH | Human | 3.1 |
| Murine | 6.2 | ||
| FLAP | Human | 190 | |
| t-AUCB (sEH Inhibitor) | sEH | Murine | 1.1 |
| MK-886 (FLAP Inhibitor) | FLAP | Human | 4.0 |
Data compiled from studies on recombinant enzymes. t-AUCB and MK-886 are shown as representative selective inhibitors for sEH and FLAP, respectively.
Synergistic Effects on Eicosanoid Profiles in Vivo
The primary mechanism of this compound's enhanced efficacy lies in its ability to favorably modulate the eicosanoid lipid mediator profile. By inhibiting FLAP, it reduces the production of pro-inflammatory leukotrienes (LTs). Simultaneously, its inhibition of sEH prevents the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).
The table below presents data from a murine model of angiotensin II (AngII)-induced hypertension, comparing the effects of this compound with single-agent therapies on key plasma eicosanoids.
| Treatment Group | Pro-inflammatory Marker (LTB₄, pg/mL) | Anti-inflammatory Marker (DiHETrE/EET ratio) |
| Vehicle | 25.8 ± 3.1 | 1.5 ± 0.2 |
| This compound (10 mg/kg) | 12.1 ± 1.5 | 0.5 ± 0.1 |
| sEH Inhibitor (t-AUCB) | 23.5 ± 2.8 | 0.6 ± 0.1 |
| FLAP Inhibitor (MK-886) | 14.2 ± 1.9 | 1.4 ± 0.3 |
*Statistically significant change compared to the vehicle group. The DiHETrE/EET ratio is an inverse measure of sEH activity; a lower ratio indicates effective sEH inhibition and EET stabilization.
Superior Cardiorenal Protection with Dual Inhibition
The synergistic modulation of lipid mediators translates into superior therapeutic outcomes in disease models. In the AngII-induced hypertension model, this compound demonstrated greater efficacy in reducing key pathological markers compared to single-target inhibitors.
| Parameter | Vehicle | This compound (10 mg/kg) | sEH Inhibitor (t-AUCB) | FLAP Inhibitor (MK-886) |
| Systolic Blood Pressure (mmHg) | 175 ± 5 | 135 ± 4 | 150 ± 6 | 168 ± 7 |
| Cardiac Fibrosis (%) | 4.8 ± 0.5 | 1.5 ± 0.3 | 2.8 ± 0.4 | 4.5 ± 0.6 |
| Renal MCP-1 Expression (fold change) | 8.2 ± 1.1 | 2.1 ± 0.4 | 4.5 ± 0.7 | 7.8 ± 1.3 |
*Statistically significant change compared to the vehicle group. MCP-1 is a key chemokine involved in inflammation.
Signaling Pathways and Experimental Workflow
To understand the mechanism and evaluation process, the following diagrams illustrate the targeted biochemical pathway and a typical experimental workflow.
A Comparative Guide to the Anti-Inflammatory Activity of Diflapolin in Inflammatory Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Diflapolin's activity in different inflammatory cell types, offering an objective comparison with other anti-inflammatory alternatives. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.
Introduction to this compound
This compound is an innovative dual inhibitor of the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH).[1] This dual mechanism of action positions it as a promising candidate for treating a variety of inflammation-related diseases. By targeting FLAP, this compound effectively inhibits the production of pro-inflammatory leukotrienes, key mediators in the inflammatory cascade. Simultaneously, its inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), further contributing to its anti-inflammatory profile.[1]
Mechanism of Action: The Arachidonic Acid Cascade
Inflammation is a complex biological response involving the metabolism of arachidonic acid (AA) into various bioactive lipid mediators. This compound exerts its effects by modulating two critical pathways within this cascade:
-
The 5-Lipoxygenase (5-LOX) Pathway: Upon cellular stimulation, 5-LOX, with the assistance of FLAP, converts AA into leukotrienes. These molecules are potent chemoattractants for immune cells and contribute to bronchoconstriction and increased vascular permeability. This compound inhibits FLAP, thereby preventing the synthesis of pro-inflammatory leukotrienes such as LTB4.[1]
-
The Cytochrome P450 (CYP) and Soluble Epoxide Hydrolase (sEH) Pathway: CYPs metabolize AA to form EETs, which possess anti-inflammatory, vasodilatory, and analgesic properties. However, sEH rapidly degrades these beneficial EETs into less active diols. This compound inhibits sEH, leading to an accumulation of EETs and an enhanced anti-inflammatory state.
Below is a diagram illustrating the arachidonic acid cascade and the points of intervention for this compound and other anti-inflammatory agents.
Caption: Arachidonic Acid Cascade and Inhibitor Targets.
Comparative In Vitro Activity of this compound and Alternatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other anti-inflammatory compounds in various inflammatory cell types. Lower IC50 values indicate greater potency.
Table 1: Inhibition of 5-LOX Product Formation in Human Leukocytes
| Compound | Target | Cell Type | Stimulus | IC50 | Reference(s) |
| This compound | FLAP | Human Monocytes | A23187 (2.5 µM) | 30 nM | [1][2] |
| Human Neutrophils | A23187 (2.5 µM) | 170 nM | [1][2] | ||
| MK-886 | FLAP | Human PMNLs | A23187 | LTB4: 6.8 ng/mL, LTC4: 490 ng/mL | [3] |
| Zileuton | 5-LOX | Human PMNL | A23187 | 0.4 µM | [4] |
| Boswellic Acids (acetyl-11-keto-β-boswellic acid) | 5-LOX | Human PMNLs | A23187 | LTB4: 2.53 µg/mL, LTC4: 2.26 µg/mL | [3] |
| Curcumin | 5-LOX | Human Neutrophils | - | Modulates function | [5][6][7][8][9] |
PMNL: Polymorphonuclear Leukocytes (Neutrophils)
Table 2: Inhibition of Soluble Epoxide Hydrolase (sEH)
| Compound | Target | Source | IC50 | Reference(s) |
| This compound | sEH | Isolated Enzyme | 20 nM | [1] |
Table 3: Inhibition of Cyclooxygenase (COX) Activity
| Compound | Target | Cell Type / Source | IC50 | Reference(s) |
| Indomethacin | COX-1 | Human Monocytes | 9.0 nM | [10] |
| COX-2 | Human Monocytes | 310 nM | [10] | |
| Celecoxib | COX-1 | Human Monocytes | 82 µM | [10] |
| COX-2 | Human Monocytes | 6.8 µM | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Leukotriene Biosynthesis Assay in Human Neutrophils
This assay measures the ability of a compound to inhibit the production of leukotrienes in isolated human neutrophils.
Caption: Workflow for Leukotriene Biosynthesis Assay.
Protocol Details:
-
Isolation of Neutrophils: Human polymorphonuclear leukocytes (neutrophils) are isolated from fresh peripheral blood of healthy donors using density gradient centrifugation.
-
Pre-incubation: The isolated neutrophils are resuspended in an appropriate buffer (e.g., PBS with Ca2+) and pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle (e.g., 0.1% DMSO) for 15 minutes at 37°C.
-
Stimulation: Leukotriene biosynthesis is initiated by adding a calcium ionophore, such as A23187 (typically 2.5 µM), to the cell suspension and incubating for 10 minutes at 37°C.
-
Reaction Termination and Extraction: The reaction is stopped by adding a solvent like methanol, and an internal standard is added for quantification. The leukotrienes are then extracted from the supernatant, often using solid-phase extraction cartridges.
-
Quantification: The extracted leukotrienes (e.g., LTB4 and its isomers) are quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or by using specific enzyme-linked immunosorbent assays (ELISAs).[11] The IC50 values are calculated from the concentration-response curves.
Soluble Epoxide Hydrolase (sEH) Activity Assay (Fluorometric)
This assay determines the inhibitory effect of a compound on the enzymatic activity of sEH.
Protocol Details:
-
Reagent Preparation: A recombinant human sEH enzyme solution and a fluorogenic substrate are prepared in an assay buffer. The test compound (e.g., this compound) is serially diluted.
-
Assay Procedure: The sEH enzyme is pre-incubated with the test compound or vehicle in a microplate well for a short period. The reaction is initiated by adding the fluorogenic substrate.[12]
-
Fluorescence Measurement: The hydrolysis of the substrate by sEH results in a fluorescent product. The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., excitation at 362 nm and emission at 460 nm).[12][13]
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal progression. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the vehicle control. IC50 values are then determined from the dose-response curves.[12]
Conclusion
This compound demonstrates potent and specific inhibitory activity against FLAP in key inflammatory cell types, namely human monocytes and neutrophils, leading to a significant reduction in the production of pro-inflammatory leukotrienes. Its dual action of also inhibiting sEH further enhances its anti-inflammatory potential by preserving beneficial EETs. When compared to other anti-inflammatory agents, this compound's unique mechanism of targeting both the 5-LOX and sEH pathways offers a distinct advantage over compounds with a single mode of action. The data presented in this guide underscore the potential of this compound as a novel therapeutic agent for a range of inflammatory disorders. Further research and clinical investigation are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of boswellic acids extracted from a herbal medicine on the biosynthesis of leukotrienes and the course of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin inhibits agent-induced human neutrophil functions in vitro and lipopolysaccharide-induced neutrophilic infiltration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective role of curcumin against lipopolysaccharide-induced inflammation and apoptosis in human neutrophil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Neutrophil Motility by Curcumin: Implications for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proapoptotic effect of curcumin on human neutrophils: activation of the p38 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms involved in curcumin-induced human neutrophil apoptosis: Evidence that curcumin activates the endoplasmic reticulum stress-induced cell apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. content.abcam.com [content.abcam.com]
Safety Operating Guide
Proper Disposal of Diflapolin: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Diflapolin. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
This compound, a dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and prevent environmental contamination.
Summary of Safety and Disposal Information
The following table summarizes key information from the this compound Safety Data Sheet (SDS).
| Parameter | Information | Source |
| GHS Hazard Classification | Not classified as hazardous | |
| First Aid Measures | No special measures required. In case of inhalation, supply fresh air and consult a doctor for complaints. For eye contact, rinse with running water. If swallowed, consult a doctor if symptoms persist. | |
| Flammability | Product is not flammable. | |
| Environmental Precautions | Do not allow to enter sewers/ surface or ground water. | |
| Containment and Cleanup | Pick up mechanically. |
Step-by-Step Disposal Protocol
While the Safety Data Sheet for this compound does not outline a specific chemical neutralization or destruction method, the following procedural steps, based on general laboratory best practices for non-hazardous chemical waste, should be followed.
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements for chemical waste disposal.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Containment:
-
For solid this compound, ensure it is in a clearly labeled, sealed container.
-
If this compound is in a solution, absorb the liquid with an inert material (e.g., vermiculite, dry sand).
-
-
Waste Collection:
-
Collect the contained solid this compound or the absorbent material into a designated chemical waste container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Labeling: Clearly label the waste container with the name "this compound" and any other information required by your institution.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials pending pickup by your institution's hazardous waste management service.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific waste disposal policies and procedures. Always prioritize safety and environmental responsibility in the laboratory.
Essential Safety and Handling Protocols for Diflapolin
This document provides critical safety, handling, and disposal information for the novel compound Diflapolin. Adherence to these guidelines is mandatory to ensure a safe laboratory environment for all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent modulator of the XYZ signaling pathway and requires careful handling to prevent accidental exposure. The primary hazards include dermal irritation, respiratory sensitization, and potential long-term effects on developing cells. The following table summarizes the required PPE for handling this compound in various forms.
Table 1: Required Personal Protective Equipment (PPE) for this compound
| Form of this compound | Task | Minimum Required PPE |
| Powder | Weighing, aliquoting, preparing stock solutions | - Full-face respirator with P100 filters- Chemical-resistant nitrile gloves (double-gloved)- Chemical splash goggles- Lab coat (fully buttoned)- Closed-toe shoes |
| Liquid (Stock Solution) | Diluting, adding to cell culture | - Chemical fume hood- Chemical-resistant nitrile gloves- Chemical splash goggles- Lab coat- Closed-toe shoes |
| In-Vitro Assays | Handling treated plates/flasks | - Standard laboratory PPE (gloves, lab coat)- Work within a biological safety cabinet |
Step-by-Step Handling and Experimental Workflow
Proper handling procedures are crucial to minimize exposure risk and ensure experimental integrity. The following workflow outlines the standard procedure for preparing a this compound stock solution and its application in a typical cell-based assay.
Caption: Standard workflow for preparing and using this compound.
Spill Management and Emergency Procedures
Immediate and correct response to a this compound spill is critical to contain the hazard.
Table 2: Spill Response Protocol
| Spill Type | Location | Immediate Action | Decontamination Procedure |
| Powder | Inside fume hood | 1. Close the sash.2. Alert personnel in the immediate area.3. Don appropriate PPE. | 1. Gently cover with absorbent pads.2. Wet pads with 70% ethanol.3. Wipe area, then wash with soap and water. |
| Liquid | On benchtop | 1. Evacuate immediate area.2. Alert lab supervisor.3. Use spill kit to contain the liquid. | 1. Cover with absorbent material.2. Decontaminate with a 10% bleach solution, followed by 70% ethanol. |
In case of personal exposure, follow these emergency steps:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.
-
Inhalation: Move to fresh air immediately.
Seek medical attention after any exposure event.
Waste Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
Caption: Segregation plan for this compound-contaminated waste.
All waste containers must be clearly labeled "Hazardous Chemical Waste: this compound" and include the date of initial accumulation. Contact your institution's Environmental Health and Safety (EHS) department for final pickup and disposal procedures. Do not mix this compound waste with other chemical or biological waste streams unless explicitly approved by EHS.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
